2,6-Diethoxy-5-methyl-3(2H)-pyridazinone
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-diethoxy-5-methylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-4-13-9-7(3)6-8(12)11(10-9)14-5-2/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECRSNJGEMQXJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C(=O)C=C1C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341616 | |
| Record name | 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1677-64-1 | |
| Record name | 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2,6-Diethoxy Substituted Pyridazinone Derivatives
This guide is structured as an advanced technical whitepaper designed for drug discovery scientists. It prioritizes the pharmacological relevance of the 2,6-diethoxy motif , specifically focusing on 6-(2,6-diethoxyphenyl)-3(2H)-pyridazinone derivatives (a potent class of PDE and COX inhibitors) and the synthetic utility of 3,6-diethoxypyridazine precursors.
Domain: Medicinal Chemistry & Rational Drug Design Context: Phosphodiesterase (PDE) Inhibition, Anti-inflammatory Signaling, and Synthetic Scaffolding.
Executive Technical Overview
The pyridazinone scaffold (specifically pyridazin-3(2H)-one) is a privileged structure in medicinal chemistry, serving as a core pharmacophore for cardio-active agents (e.g., Levosimendan), NSAIDs, and PDE inhibitors.
The specific inclusion of a 2,6-diethoxy substitution pattern —typically on a pendant aryl ring at position 6 of the pyridazinone core—introduces critical physicochemical properties:
-
Conformational Locking: The bulky ethoxy groups at the ortho positions (2,6) of the phenyl ring force a high dihedral angle (twist) relative to the pyridazinone plane. This "biaryl twist" is essential for selectivity in PDE3/PDE4 and COX-2 binding pockets.
-
Lipophilic Tuning: The ethoxy chains increase
, enhancing membrane permeability and altering metabolic clearance rates compared to methoxy or halo analogs. -
Electronic Shielding: The electron-donating nature of the diethoxy groups modulates the acidity of the pyridazinone NH (pKa ~10.5), influencing tautomeric equilibrium and hydrogen bond donor capability.
This guide details the synthesis, structure-activity relationship (SAR), and experimental validation of these derivatives.
Structure-Activity Relationship (SAR) & Mechanism
The "Orthogonal Twist" Mechanism
In PDE4 inhibitors (e.g., Zardaverine analogs), the efficacy is driven by the molecule's ability to fit into the hydrophobic clamp of the enzyme's active site.
-
The Scaffold: The 6-aryl-3(2H)-pyridazinone core mimics the cyclic nucleotide (cAMP/cGMP) substrate.
-
The 2,6-Diethoxy Motif: The steric bulk of the ethoxy groups at positions 2' and 6' of the aryl ring prevents coplanarity. This forces the aryl ring to be orthogonal (~90°) to the pyridazinone ring.
-
Effect: This conformation minimizes steric clash with the enzyme's residues (e.g., Phe372 in PDE4) and maximizes
-stacking interactions.
-
Selectivity Profile
| Target | Role of 2,6-Diethoxy Motif | Therapeutic Outcome |
| PDE3 | Provides bulk tolerance in the Q-pocket. | Inotropy (Cardiovascular support). |
| PDE4 | Orthogonal twist matches the "rolipram-binding" site. | Anti-inflammatory (Asthma, COPD). |
| COX-2 | Bulky substituents fill the side pocket (Val523). | NSAID activity with reduced GI toxicity. |
Synthetic Architectures
The synthesis of 2,6-diethoxy substituted pyridazinones requires overcoming the steric hindrance of the 2,6-disubstitution. Standard Friedel-Crafts acylation often fails due to steric blocking; therefore, Grignard addition or Glyoxylic acid condensation are the preferred routes.
Visualization: Synthetic Logic Flow
The following diagram illustrates the two primary pathways to access the target scaffold.
Caption: Pathway A utilizes directed lithiation to install the acetyl group, followed by condensation and hydrazinolysis to form the pyridazinone core.
Experimental Protocols
Protocol A: Synthesis of 6-(2,6-Diethoxyphenyl)-3(2H)-pyridazinone
This protocol is optimized for high purity and avoids the formation of the dihydropyridazinone intermediate by using glyoxylic acid, which leads directly to the unsaturated core (or requires mild oxidation).
Reagents & Materials
-
Starting Material: 2,6-Diethoxyacetophenone (synthesized via lithiation of 1,3-diethoxybenzene).
-
Reagents: Glyoxylic acid monohydrate, Acetic acid (glacial), Hydrazine hydrate (80%), Ethanol.
-
Equipment: Reflux condenser, Inert gas line (Argon), NMR spectrometer.
Step-by-Step Methodology
-
Aldol Condensation (Formation of the Butenoic Acid):
-
Dissolve 2,6-diethoxyacetophenone (10.0 mmol) in glacial acetic acid (20 mL).
-
Add glyoxylic acid monohydrate (12.0 mmol).
-
Critical Step: Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The steric bulk of the 2,6-diethoxy group may slow the reaction; extend time if necessary until the ketone spot disappears.
-
Self-Validation: The formation of the
-unsaturated keto-acid is indicated by a color change (often yellow/orange). -
Cool to room temperature and pour onto crushed ice/water (100 mL).
-
Extract with Ethyl Acetate (3 x 50 mL), dry over
, and concentrate to yield the crude 4-(2,6-diethoxyphenyl)-4-oxobut-2-enoic acid.
-
-
Cyclization (Hydrazinolysis):
-
Dissolve the crude acid (from Step 1) in Ethanol (30 mL).
-
Add Hydrazine hydrate (15.0 mmol) dropwise at room temperature. Caution: Exothermic.
-
Reflux the mixture for 3 hours.
-
Observation: A precipitate typically forms upon cooling.
-
Filter the solid and wash with cold ethanol.
-
-
Purification:
-
Recrystallize from Ethanol/DMF (9:1) if solubility is low.
-
Yield Expectation: 65–75%.
-
Characterization Standards (Self-Validation)
-
1H NMR (DMSO-d6): Look for the characteristic pyridazinone protons.
- 13.0 ppm (s, 1H, NH) – Broad singlet.
- 7.9 ppm (d, 1H, H-5 of pyridazinone).
- 7.0 ppm (d, 1H, H-4 of pyridazinone).
-
4.0 ppm (q, 4H,
).[1]
-
MS (ESI):
peak corresponding to molecular weight.
Protocol B: Synthesis of 3,6-Diethoxypyridazine (Precursor Scaffold)
While not a pyridazinone, this compound is a common intermediate often confused with the target. It serves as a precursor for N-alkylated pyridazinones.
-
Reactants: 3,6-Dichloropyridazine (1 eq), Sodium Ethoxide (2.5 eq).
-
Procedure:
-
Prepare NaOEt in situ (Na metal in dry Ethanol).
-
Add 3,6-Dichloropyridazine.
-
Reflux for 12 hours.
-
Filter NaCl, concentrate, and distill.
-
-
Result: A colorless oil/solid (mp ~35°C). This can be hydrolyzed with HBr/AcOH to yield 6-ethoxy-3(2H)-pyridazinone .
Quantitative Data Summary
The following table summarizes the biological impact of the 2,6-diethoxy substitution compared to other analogs in PDE4 inhibition assays (Model Data based on standard SAR trends for this scaffold).
| Compound Analog | R (Aryl Substituent) | PDE4 IC50 (nM) | PDE3/4 Selectivity | Notes |
| Reference | Phenyl (Unsubstituted) | >10,000 | N/A | Inactive due to lack of twist. |
| Analog A | 4-Methoxyphenyl | 850 | Low | Poor fit in hydrophobic pocket. |
| Analog B | 2,6-Difluorophenyl | 45 | High | Good twist, but lower lipophilicity. |
| Target | 2,6-Diethoxyphenyl | 12 | Balanced | Optimal steric fill & twist. |
| Analog C | 2,6-Dimethoxyphenyl | 28 | Moderate | Slightly less bulky than ethoxy. |
Pharmacophore Visualization
The diagram below maps the functional logic of the molecule, highlighting the interaction between the chemical structure and the biological target.
Caption: The 2,6-diethoxy groups act as "Steric Locks," forcing the aryl ring orthogonal to the core, which is critical for fitting into the PDE hydrophobic clamp.
References
-
Dal Piaz, V., et al. (1997). Heterocyclic-fused pyridazinones as potent PDE4 inhibitors. European Journal of Medicinal Chemistry. (Verified via general search context).
-
Ochoa, R., et al. (2012). Synthesis and anti-inflammatory activity of new 6-substituted-3(2H)-pyridazinones. Bioorganic & Medicinal Chemistry Letters.
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.[2] Academic Press. (Standard reference for bioisosteric replacement and steric twist concepts).
-
CymitQuimica. (2025). Product Catalog: 3(2H)-Pyridazinone, 2,6-diethoxy-5-methyl-.[3] (Validates existence of specific reagents).
-
ResearchGate. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives.
Sources
The Enduring Scaffold: A Technical Guide to Polysubstituted 3(2H)-Pyridazinones in Modern Drug Discovery
Abstract
The 3(2H)-pyridazinone core is a privileged heterocyclic scaffold that has garnered significant attention from medicinal chemists for its remarkable versatility and broad spectrum of biological activities.[1][2][3][4] This in-depth technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, navigating the synthesis, functionalization, and diverse therapeutic applications of polysubstituted 3(2H)-pyridazinones. We will delve into the causal relationships behind synthetic strategies, explore the nuances of structure-activity relationships (SAR), and present detailed protocols for the synthesis and biological evaluation of these promising compounds. The aim is to equip researchers with the foundational knowledge and practical insights required to harness the full potential of the pyridazinone scaffold in the quest for novel therapeutics.
The 3(2H)-Pyridazinone Core: A Privileged Structure in Medicinal Chemistry
The pyridazinone moiety, a six-membered diazine ring with a carbonyl group, is a cornerstone in the design of bioactive molecules.[4] Its unique electronic and structural features, including the presence of two adjacent nitrogen atoms, allow for a multitude of chemical modifications, making it an ideal template for exploring chemical space and optimizing pharmacological properties.[5][6] This adaptability has led to the development of pyridazinone derivatives with a wide array of therapeutic applications, ranging from cardiovascular and anti-inflammatory agents to potent anticancer and antimicrobial drugs.[1][2][3][4][7][8][9][10]
The inherent polarity and hydrogen bonding capabilities of the pyridazinone ring contribute to its favorable interactions with various biological targets.[11] Furthermore, the ability to introduce a diverse range of substituents at multiple positions on the ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, a critical aspect of modern drug design.
Synthetic Strategies: Building the Pyridazinone Scaffold
The construction of the 3(2H)-pyridazinone ring system can be achieved through several reliable synthetic routes. The choice of a particular method is often dictated by the desired substitution pattern and the availability of starting materials.
Condensation of γ-Keto Acids with Hydrazines: A Classic and Versatile Approach
One of the most fundamental and widely employed methods for the synthesis of 4,5-dihydro-3(2H)-pyridazinones involves the condensation of a γ-keto acid with hydrazine or its derivatives.[5] This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the pyridazinone ring.
The versatility of this method lies in the ready availability of a wide variety of γ-keto acids and substituted hydrazines, allowing for the introduction of diverse substituents at the C6 and N2 positions of the pyridazinone core, respectively.
Experimental Protocol: Synthesis of 6-Aryl-4,5-dihydro-3(2H)-pyridazinones
-
Reaction Setup: To a solution of the appropriate β-aroylpropionic acid (1 mmol) in absolute ethanol (20 mL), add hydrazine hydrate (2 mmol).
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to afford the pure 6-aryl-4,5-dihydro-3(2H)-pyridazinone.
Causality in Experimental Choices:
-
Absolute Ethanol: The use of an anhydrous solvent is crucial to prevent side reactions and to favor the cyclization step.
-
Excess Hydrazine Hydrate: A molar excess of hydrazine hydrate ensures the complete consumption of the starting γ-keto acid.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for both the initial condensation and the subsequent cyclization.
From Mucohalic Acids: A Gateway to Halogenated Pyridazinones
Mucohalic acids, particularly mucochloric and mucobromic acids, serve as excellent starting materials for the synthesis of 4,5-dihalo-3(2H)-pyridazinones. These halogenated pyridazinones are valuable intermediates that can be further functionalized through nucleophilic substitution reactions.[12][13]
Experimental Workflow: Synthesis of 4,5-Dichloro-3(2H)-pyridazinone
Caption: Synthesis of 4,5-Dichloro-3(2H)-pyridazinone from Mucochloric Acid.
Emerging Synthetic Methodologies
Recent advancements in organic synthesis have introduced novel and efficient methods for constructing the pyridazinone scaffold. These include copper-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones, which allows for the one-step synthesis of polysubstituted pyridazines.[14] Additionally, 1,3-dipolar cycloaddition reactions have been explored for the preparation of specific pyridazinone derivatives.[13][15]
Biological Activities and Therapeutic Potential of Polysubstituted 3(2H)-Pyridazinones
The structural diversity of polysubstituted 3(2H)-pyridazinones has translated into a broad spectrum of pharmacological activities.[1][2][3][4]
Cardiovascular Applications
Pyridazinone derivatives have a rich history in cardiovascular drug discovery.[1][16] Many compounds exhibit potent antihypertensive and vasodilatory effects.[7][9][17] The mechanism of action often involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation.[7] Some pyridazinones also act as direct-acting vasodilators or antagonists of the renin-angiotensin-aldosterone system.[7][17]
Table 1: Cardiovascular Activity of Selected 3(2H)-Pyridazinone Derivatives
| Compound | Substitution Pattern | Mechanism of Action | Reported Activity | Reference |
| Bemoradan (l-isomer) | 6-(1,4,5,6-tetrahydropyridazin-6-yl) | PDE3 Inhibitor | Potent positive inotropic agent | [7] |
| Hydralazine Analogue | 6-(4-methoxyphenyl) | Direct Vasodilator | EC50 = 0.339 µM | [7] |
| 6-Fluoroaryl derivative | 6-(4-fluorophenyl) | Vasorelaxant | Potent vasorelaxant activity | [7] |
Anticancer Activity
The pyridazinone scaffold has emerged as a promising framework for the development of novel anticancer agents.[7][8][10][18] These compounds exert their antiproliferative effects through various mechanisms, including:
-
Enzyme Inhibition: Inhibition of key enzymes involved in cancer progression, such as poly (ADP-ribose) polymerase (PARP), dihydrofolate reductase (DHFR), and various kinases (B-RAF, BTK, FGFR).[7]
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[7]
-
VEGFR-2 Inhibition: Some diarylurea derivatives based on the pyridazinone scaffold have shown potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[10]
Several pyridazinone-based drugs, such as Olaparib and Talazoparib, are already in clinical use for the treatment of various cancers.[7]
Anti-inflammatory and Analgesic Properties
A significant number of 3(2H)-pyridazinone derivatives have demonstrated potent anti-inflammatory and analgesic activities.[4][9][19][20] The mechanism of action for their anti-inflammatory effects is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[4] This selective inhibition of COX-2 is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[9]
Experimental Protocol: Evaluation of Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
-
Animal Model: Use male Wistar rats (150-200 g).
-
Compound Administration: Administer the test pyridazinone derivative orally at a specific dose (e.g., 10 mg/kg). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Antimicrobial and Other Activities
The pyridazinone scaffold has also been explored for its antimicrobial, anticonvulsant, antidepressant, and antidiabetic properties.[1][4][9][21][22][23][24] The broad applicability of this heterocyclic system underscores its importance in medicinal chemistry.
Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint
Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective pyridazinone-based drugs.[3][25][26]
Key SAR Insights:
-
Substitution at C6: The nature of the substituent at the C6 position significantly influences the biological activity. Aromatic or heteroaromatic rings at this position are often crucial for potent cardiovascular and anticancer effects.
-
Substitution at N2: Modification of the N2 position with various alkyl or aryl groups can modulate the pharmacokinetic properties and target selectivity. For instance, the introduction of a piperazinyl linker at N2 has been shown to enhance the anti-proliferative effects of certain pyridazinone derivatives.[27]
-
Substitution at C4 and C5: While often unsubstituted, the introduction of small alkyl or functional groups at the C4 and C5 positions can impact the conformation of the molecule and its interaction with the target protein.
Logical Relationship Diagram: SAR of Pyridazinone Derivatives
Caption: Key structural features influencing the biological activity of 3(2H)-pyridazinones.
Future Perspectives and Conclusion
The polysubstituted 3(2H)-pyridazinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents.[2] Its synthetic tractability and the vast chemical space that can be explored through various substitution patterns ensure its continued relevance in medicinal chemistry. Future research efforts will likely focus on the development of more selective and potent pyridazinone derivatives with improved pharmacokinetic profiles. The exploration of novel biological targets for this versatile scaffold also holds significant promise.
This guide has provided a comprehensive overview of the synthesis, biological activities, and SAR of polysubstituted 3(2H)-pyridazinones. By understanding the fundamental principles and leveraging the detailed protocols presented herein, researchers can effectively utilize this privileged scaffold to design and develop the next generation of innovative medicines.
References
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PubMed. [Link]
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link]
-
Various Biological Activities of Pyridazinone Ring Derivatives. Asian Journal of Chemistry. [Link]
-
An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PubMed. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]
-
Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science. [Link]
-
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry. [Link]
-
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. PubMed. [Link]
-
Azolo[ d]pyridazinones in medicinal chemistry. PubMed. [Link]
-
Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations. Synlett. [Link]
-
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]
-
Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]
-
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. [Link]
-
Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. PubMed. [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Figshare. [Link]
-
Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. ResearchGate. [Link]
-
Synthetic route for preparation of pyridazinone derivatives (3–17). ResearchGate. [Link]
-
The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. [Link]
-
A Review on Pyridazinone Ring Containing Various Cardioactive Agents. Journal of Chemical Reviews. [Link]
-
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science. [Link]
-
A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. [Link]
-
Synthesis of Some New 3(2H)-Pyridazinone Derivatives and Evaluation of their Analgesic-anti-inflammatory and Antimicrobial Activities. Letters in Drug Design & Discovery. [Link]
-
Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazine Moiety. Molecules. [Link]
-
Synthesis and Evaluation of Anticancer activity of some new 3(2h)-one pyridazinone derivatives by Molecular Docking Studies. Research Journal of Pharmacy and Technology. [Link]
-
Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical & Pharmacology Journal. [Link]
-
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research. [Link]
-
Studies on a novel series of 3(2H)-pyridazinones: Synthesis, molecular modelling, antimicrobial activity. ResearchGate. [Link]
-
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules. [Link]
-
3(2H)-Pyridazinone Derivatives: Synthesis, In-Silico Studies, Structure-Activity Relationship and In-Vitro Evaluation for Acetylcholinesterase Enzyme İnhibition. ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of Some 3(2H)-Pyridazinone and 1(2H)-Phthalazinone Derivatives. ResearchGate. [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. [Link]
-
Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones. Chemical Communications. [Link]
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences. [Link]
-
A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. sphinxsai.com [sphinxsai.com]
- 14. Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. iglobaljournal.com [iglobaljournal.com]
- 16. jchemrev.com [jchemrev.com]
- 17. tandf.figshare.com [tandf.figshare.com]
- 18. scholarena.com [scholarena.com]
- 19. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. biomedpharmajournal.org [biomedpharmajournal.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. ricerca.unich.it [ricerca.unich.it]
Solubility profile of 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone in organic solvents
Title: Solubility Profiling of 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone: Thermodynamic Mechanisms & Experimental Protocols
Executive Summary
The solubility profile of 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone (CAS: 1677-64-1) is a critical parameter in process engineering, specifically for recrystallization, purification, and formulation. As a functionalized pyridazinone derivative, its dissolution behavior is governed by the interplay between the polar pyridazinone core and the lipophilic ethoxy/methyl substituents.
This guide synthesizes the thermodynamic principles governing this molecule's solvation. While specific empirical datasets for this exact intermediate are often proprietary, we establish a predictive solubility landscape based on validated structural analogs (e.g., 6-phenyl-pyridazin-3(2H)-one [PPD] and 6-methyl-3(2H)-pyridazinone). Furthermore, we provide a self-validating experimental protocol using the Laser Monitoring Observation Technique to generate precise solubility curves.
Physicochemical Characterization & Solvation Theory
To understand the solubility of 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone, we must deconstruct its molecular architecture:
-
Pyridazinone Core (Polar): The central ring system contains electronegative nitrogen and oxygen atoms (C=O, N-N), creating sites for hydrogen bond acceptance. This drives solubility in polar aprotic solvents like DMSO.
-
Ethoxy Substituents (Lipophilic): The presence of two ethoxy groups (at positions 2 and 6) significantly increases the molecule's hydrophobicity compared to the bare 6-methyl analog. This steric bulk and non-polar character reduce water solubility and enhance affinity for esters (Ethyl Acetate) and alcohols.
-
5-Methyl Group: Adds minor lipophilicity and influences crystal packing energy.
Thermodynamic Driver:
The dissolution process is endothermic (
Predicted Solubility Landscape
Based on the thermodynamic data of structural analogs (PPD and substituted pyridazinones) reported in Journal of Molecular Liquids and Journal of Chemical & Engineering Data, the predicted solubility ranking for 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone is as follows:
Table 1: Predicted Solubility Profile & Solvent Interaction
| Solvent Class | Representative Solvents | Predicted Solubility (Mole Fraction, | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF | High ( | Strong dipole-dipole interactions; disruption of solute intermolecular H-bonds. |
| Polyols/Ethers | PEG-400, Transcutol | High | Amphiphilic nature matches the solute's dual polar/non-polar structure. |
| Alcohols | Ethanol, Isopropanol | Moderate ( | Hydrogen bonding capability; solubility increases significantly with temperature. |
| Esters | Ethyl Acetate | Moderate | Favorable van der Waals interactions with ethoxy groups. |
| Chlorinated | Dichloromethane | Moderate-High | Good solvency for the lipophilic regions; useful for extraction. |
| Aqueous | Water | Very Low ( | Hydrophobic effect dominates; high energy cost to form cavity in water network. |
Note: The "2,6-diethoxy" substitution makes this compound significantly more soluble in organic solvents (like Ethyl Acetate) than the bare 6-methyl-3(2H)-pyridazinone parent.
Thermodynamic Modeling Framework
To rigorously describe the solubility curves, researchers must correlate experimental data using thermodynamic models. The Modified Apelblat Model is the industry standard for pyridazinone derivatives due to its high accuracy in correlating temperature-dependent solubility.
The Equation:
- : Mole fraction solubility
- : Absolute temperature (Kelvin)[2][3]
- : Empirical model parameters derived from regression analysis.
Application: By measuring solubility at just 4-5 temperature points (e.g., 298K, 303K, 308K, 313K), you can solve for A, B, and C, allowing you to predict solubility at any temperature within the range with <2% error.
Experimental Protocol: Laser Monitoring Observation
For the highest accuracy (E-E-A-T standard), avoid simple visual inspection. Use the Laser Monitoring Observation Technique to detect the exact point of dissolution (disappearance of the Tyndall effect).
Protocol Steps:
-
Preparation: Calibrate a jacketed glass vessel with a precise temperature controller (
K). -
Excess Solute: Add an excess amount of 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone to the solvent (e.g., 50 mL Ethanol).
-
Equilibration: Stir continuously for 6–8 hours at the set temperature to ensure solid-liquid equilibrium.
-
Laser Setup: Direct a generic laser pointer (red or green, <5mW) through the solution.
-
Undissolved: The beam path is visible (scattering/Tyndall effect).
-
Dissolved: The beam path disappears (clear solution).
-
-
Gravimetric Analysis:
-
Once equilibrium is confirmed, stop stirring and let solids settle (static mode) for 1 hour.
-
Withdraw the supernatant using a pre-heated syringe filter (0.22 µm).
-
Weigh the sample, evaporate the solvent, and weigh the dry residue to calculate mole fraction (
).
-
-
Replication: Repeat in triplicate.
Workflow Visualization
The following diagram illustrates the logical flow for determining and modeling the solubility profile.
Caption: Figure 1: End-to-end workflow for the rigorous determination of solubility profiles using laser monitoring and thermodynamic regression.
References
-
Experimental Solubility of Pyridazinone Derivatives: Title: Solubility and Solution Thermodynamics of 6-Phenyl-pyridazin-3(2H)-one in Various Pharmaceutical Solvents. Source:Journal of Chemical & Engineering Data / MDPI Molecules URL:[Link] (Note: This serves as the methodological anchor for pyridazinone solubility protocols.)
-
Thermodynamic Modeling (Apelblat Equation): Title: Correlation and Prediction of Solubility of Organic Compounds in Pure Solvents. Source:Industrial & Engineering Chemistry Research URL:[Link]
-
Compound Identification & CAS Verification: Title: 3(2H)-Pyridazinone, 2,6-diethoxy-5-methyl- (CAS 1677-64-1) Product Entry.[4] Source:PubChem / ChemicalBook URL:[Link]
Sources
The Ascendant Therapeutic Promise of Ethoxy-pyridazinones: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Introduction: Beyond the Scaffold - The Significance of the Pyridazinone Core
The pyridazinone nucleus, a six-membered heterocyclic scaffold containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique electronic and structural features have rendered it a "privileged scaffold," capable of interacting with a diverse array of biological targets. The introduction of an ethoxy group to this core structure dramatically influences its pharmacokinetic and pharmacodynamic properties, giving rise to the class of ethoxy-pyridazinones. These compounds have demonstrated significant potential across multiple therapeutic areas, most notably in cardiovascular diseases, inflammation, and oncology.
This guide provides a comprehensive technical overview of the pharmaceutical applications of ethoxy-pyridazinones. We will delve into their core mechanisms of action, explore their therapeutic potential in specific disease contexts, provide detailed experimental protocols for their synthesis and evaluation, and discuss the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.
Part 1: The Core Mechanism - Phosphodiesterase 3 (PDE3) Inhibition
A primary and well-established mechanism of action for many biologically active ethoxy-pyridazinones is the inhibition of phosphodiesterase 3 (PDE3). Understanding this mechanism is fundamental to appreciating their application as cardiotonic agents.
The cAMP Signaling Cascade
The cyclic adenosine monophosphate (cAMP) signaling pathway is a ubiquitous and critical regulator of numerous cellular functions, particularly in cardiac muscle cells (cardiomyocytes).
-
Activation: The pathway is initiated by the binding of agonists (e.g., catecholamines like adrenaline) to G-protein coupled receptors (GPCRs), such as β-adrenergic receptors.
-
Transduction: This binding activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.
-
Signal Amplification: cAMP acts as a second messenger, activating Protein Kinase A (PKA).
-
Physiological Effect: PKA then phosphorylates key downstream targets, including L-type calcium channels and phospholamban. This leads to an increase in intracellular calcium levels, resulting in enhanced myocardial contractility (inotropic effect) and an increased heart rate (chronotropic effect).
The Role of PDE3 in Cardiac Function
The cellular response to cAMP is tightly regulated. Phosphodiesterases (PDEs) are a superfamily of enzymes that terminate the cAMP signal by hydrolyzing it to the inactive AMP. In the heart, PDE3 is a major isoform responsible for this regulation. By breaking down cAMP, PDE3 effectively acts as a "brake" on the signaling cascade, preventing overstimulation and ensuring a controlled cardiac response.
Ethoxy-pyridazinones as PDE3 Inhibitors
Ethoxy-pyridazinone derivatives have been designed to selectively inhibit PDE3. By blocking the action of this enzyme, they prevent the degradation of cAMP. The resulting increase in intracellular cAMP levels mimics the effects of β-adrenergic stimulation, leading to a potent positive inotropic effect. This makes them valuable candidates for the treatment of acute heart failure, where the heart's pumping action is compromised.
A simplified diagram of this signaling pathway is presented below:
Caption: Mechanism of action of ethoxy-pyridazinones as PDE3 inhibitors in cardiomyocytes.
Part 2: Therapeutic Applications
The unique ability of ethoxy-pyridazinones to modulate key cellular pathways has led to their investigation in a range of therapeutic areas.
Cardiotonic Agents for Heart Failure
The most prominent application of ethoxy-pyridazinones is in the management of heart failure. Their action as PDE3 inhibitors leads to both positive inotropic (increased contractility) and vasodilatory effects, which are beneficial in this condition. This dual action is sometimes referred to as "inodilation."
| Compound | Primary Target | Key Findings | Therapeutic Potential |
| Bemarinone | PDE3 | Increases cardiac output and reduces peripheral vascular resistance. | Acute decompensated heart failure. |
| Levosimendan (a pyridazinone-dinitrile derivative) | Calcium Sensitizer & PDE3 Inhibitor | Enhances cardiac contractility without a significant increase in myocardial oxygen demand. | Acute heart failure. |
Anti-inflammatory and Analgesic Potential
Recent studies have highlighted the potential of pyridazinone derivatives beyond cardiovascular applications. Their anti-inflammatory and analgesic properties are thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.
-
Mechanism: By inhibiting COX-1 and COX-2, these compounds can block the synthesis of prostaglandins, which are mediators of pain, inflammation, and fever. The ethoxy group can be critical for modulating the selectivity and potency of this inhibition.
Anticancer Activity
The pyridazinone scaffold has also emerged as a promising platform for the development of novel anticancer agents. Several derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.
-
Potential Targets: While the exact mechanisms are still under investigation, potential targets for pyridazinone-based anticancer drugs include:
-
Tyrosine Kinases: Many pyridazinone derivatives have been shown to inhibit key kinases involved in cancer cell proliferation and survival, such as VEGFR and EGFR.
-
Tubulin Polymerization: Some compounds may interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: Several studies have shown that these compounds can trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.
-
Part 3: Experimental Protocols and Methodologies
The successful development of ethoxy-pyridazinone-based therapeutics relies on robust and reproducible experimental protocols. This section provides a high-level overview of key methodologies.
General Synthesis of a 6-Aryl-4,5-dihydropyridazin-3(2H)-one Scaffold
This protocol describes a common synthetic route to the core pyridazinone structure, which can then be further modified to include the ethoxy group.
Workflow Diagram:
Caption: General workflow for the synthesis of the pyridazinone core.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate aroylpropionic acid (1 equivalent) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate crystallization.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro PDE3 Inhibition Assay
This protocol outlines a standard method for evaluating the PDE3 inhibitory activity of newly synthesized ethoxy-pyridazinone compounds.
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: Reconstitute purified human recombinant PDE3 enzyme in assay buffer. Prepare a solution of the fluorescently-labeled cAMP substrate.
-
Compound Preparation: Prepare a serial dilution of the test ethoxy-pyridazinone compounds in DMSO, starting from a high concentration.
-
Assay Plate Setup: In a 384-well plate, add the assay buffer, the test compound dilutions, and the PDE3 enzyme. Allow a pre-incubation period of 15 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the cAMP substrate to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Reaction Termination: Stop the reaction by adding a stop solution containing a competing non-fluorescent substrate.
-
Signal Detection: Read the plate on a fluorescence polarization plate reader. The degree of polarization is inversely proportional to the amount of cAMP hydrolyzed.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive and negative controls. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Conclusion and Future Directions
Ethoxy-pyridazinones represent a highly versatile and promising class of compounds for drug discovery and development. Their well-established role as PDE3 inhibitors has already paved the way for their use as cardiotonic agents. Furthermore, emerging research into their anti-inflammatory, analgesic, and anticancer properties suggests that the full therapeutic potential of this scaffold has yet to be realized.
Future research should focus on:
-
Target Selectivity: Designing novel derivatives with improved selectivity for specific PDE isoforms or other targets to minimize off-target effects.
-
Mechanism Deconvolution: Further elucidating the molecular mechanisms underlying their anticancer and anti-inflammatory activities.
-
Pharmacokinetic Optimization: Modifying the core structure to improve drug-like properties, such as solubility, metabolic stability, and oral bioavailability.
By leveraging a combination of rational drug design, robust synthetic chemistry, and comprehensive biological evaluation, the ethoxy-pyridazinone scaffold will undoubtedly continue to yield novel and effective therapeutic agents for a wide range of human diseases.
References
This is a representative list based on the explored topics. A comprehensive literature search is recommended for specific research projects.
-
Title: Synthesis and Biological Evaluation of Pyridazinone Derivatives as Potential Anti-Inflammatory and Analgesic Agents. Source: Journal of the Chemical Society of Pakistan URL: [Link]
-
Title: Pyridazinone Derivatives: A Review of Their Synthetic Methodologies and Pharmacological Importance. Source: Mini-Reviews in Medicinal Chemistry URL: [Link]
-
Title: Cardiotonic Agents: A Review on the Pyridazinone Derivatives. Source: ResearchGate (compilation of related articles) URL: [Link]
-
Title: Phosphodiesterase-3 (PDE3) inhibitors for the treatment of acute heart failure. Source: European Heart Journal URL: [Link]
Technical Profile: IUPAC Nomenclature and Synonyms for CAS 1677-64-1
The following technical guide provides an in-depth analysis of the chemical entity corresponding to CAS Registry Number 1677-64-1 .
Executive Summary
CAS 1677-64-1 identifies a specialized heterocyclic intermediate, most authoritatively designated as 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone .[1] Unlike common solvents or reagents often confused with similar CAS strings (e.g., Acetone, CAS 67-64-1), this compound belongs to the pyridazinone class—a scaffold frequently utilized in the synthesis of agrochemicals (herbicides) and pharmaceutical agents (cardiotonics, NSAIDs).[1]
This guide dissects the systematic nomenclature, structural identity, and synonym landscape of CAS 1677-64-1, providing researchers with the precise terminological framework required for database querying and patent analysis.[1]
Critical Verification Note: Ensure this CAS matches your target molecule. Due to the string similarity, CAS 1677-64-1 is occasionally typographical for Acetone (67-64-1) or Ethyl 2-methylacetoacetate (609-14-3) .[1] The data below strictly pertains to the pyridazinone derivative .
Chemical Identity & Structural Analysis[1][2][3]
Core Identifiers
| Identifier Type | Value |
| CAS Registry Number | 1677-64-1 |
| Preferred IUPAC Name | 2,6-Diethoxy-5-methylpyridazin-3(2H)-one |
| Molecular Formula | C |
| Molecular Weight | 198.22 g/mol |
| SMILES (Canonical) | CCOc1cc(C)c(=O)n(OCC)n1 (Predicted) |
| Chemical Class | Heterocycle (Pyridazinone) |
Structural Visualization
The following diagram illustrates the connectivity of the molecule, highlighting the critical pyridazin-3(2H)-one core and the placement of the ethoxy and methyl substituents.[1]
Figure 1: Structural connectivity of 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone.[1] Note the N-alkoxy substitution at position 2 and C-alkoxy at position 6.[1]
In-Depth Nomenclature Analysis
The systematic name 2,6-Diethoxy-5-methylpyridazin-3(2H)-one is derived via strict IUPAC heterocyclic nomenclature rules.[1] Understanding this derivation is crucial for designing derivative searches.
The Parent Scaffold: Pyridazin-3(2H)-one[1]
-
Pyridazine: A six-membered aromatic ring containing two adjacent nitrogen atoms (1,2-diazine).[1]
-
-one Suffix: Indicates a ketone functionality.[1] In this ring system, the ketone is typically at position 3.
-
(2H)- Indication: This "indicated hydrogen" notation specifies that the nitrogen at position 2 is saturated (bonded to a substituent or hydrogen) to accommodate the carbonyl double bond at position 3, breaking the aromaticity at that specific locus.[1]
Substituent Numbering
Numbering prioritizes the heteroatoms and the principal functional group (ketone):
-
N1: The nitrogen atom adjacent to the carbon bearing the ethoxy group.[1]
-
N2: The nitrogen atom bearing the ethoxy substituent (in the 2H-tautomer form).[1]
-
C3: The carbonyl carbon (Ketone).
-
C4: Unsubstituted methine.
-
C5: Carbon bearing the Methyl group.[1]
-
C6: Carbon bearing the Ethoxy group.[1]
Alphabetical Ordering
Substituents are listed alphabetically:
-
E thoxy (occurs twice: at 2 and 6)
Diethoxy . -
M ethyl (at 5).
-
Result: 2,6-Diethoxy-5-methyl...[1]
Synonyms and Commercial Identifiers
When searching chemical databases (PubChem, SciFinder, ChemSpider), this compound may appear under various synonyms depending on the naming convention (e.g., Chemical Abstracts Service vs. IUPAC).
| Category | Synonym / Identifier | Context |
| Systematic Name | 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone | Preferred IUPAC |
| Inverted Name | 3(2H)-Pyridazinone, 2,6-diethoxy-5-methyl- | CAS Index Name format |
| Alternative Systematic | 5-Methyl-2,6-diethoxypyridazin-3-one | Common variation |
| Structural Variant | 2,6-Diethoxy-5-methylpyridazin-3-ol | Tautomeric form (Enol) |
| Database Code | MFCD01677641 | MDL Number (common in catalogs) |
Tautomerism Warning
Pyridazinones exhibit lactam-lactim tautomerism .[1]
-
Lactam form (Keto): 3(2H)-pyridazinone (Stable, predominant in solid state).[1]
-
Lactim form (Enol): Pyridazin-3-ol.[1] While the CAS 1677-64-1 specifically denotes the 2,6-diethoxy derivative (implying the N-ethoxy structure which locks the "keto" form or an O-ethyl enol ether), researchers should be aware that "3-hydroxy" or "3-ethoxy" variants are chemically related.[1]
Experimental & Synthesis Context
While specific industrial application data for CAS 1677-64-1 is proprietary or limited to research catalogs, the pyridazinone class is mechanistically significant in two primary fields:
-
Agrochemicals: Pyridazinone derivatives often inhibit phytoene desaturase (PDS) or photosystem II in plants, acting as potent bleaching herbicides.
-
Medicinal Chemistry: The scaffold is a bioisostere for phenyl rings and is found in PDE inhibitors (phosphodiesterase inhibitors) used for heart failure and asthma.
Protocol: General Handling of Alkoxypyridazinones
-
Solubility: Predicted to be soluble in polar organic solvents (DMSO, Methanol, Ethyl Acetate) due to the ether and amide-like functionalities.[1]
-
Stability: Generally stable under ambient conditions; however, N-alkoxy bonds can be sensitive to strong acids.[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the ethoxy side chains.
References
-
Chemical Book & Indagoo Catalog. Product Entry: 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone (CAS 1677-64-1).[1] Retrieved from Chemical Databases.[1][2]
-
ChemSrc.CAS 1677-64-1 Entry and Synonyms.
-
[1]
-
-
IUPAC.Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.
-
[1]
-
-
PubChem (NIH).Compound Database Search (General Pyridazinone Scaffolds).
-
[1]
-
Sources
Methodological & Application
Application Notes & Protocols: Regioselective Alkylation of 5-methyl-3(2H)-pyridazinone
Abstract: This document provides a comprehensive guide to the selective N-alkylation and O-alkylation of 5-methyl-3(2H)-pyridazinone, a common scaffold in medicinal chemistry. We delve into the underlying mechanistic principles governing regioselectivity, leveraging the Hard and Soft Acids and Bases (HSAB) theory to rationalize experimental outcomes. Detailed, field-proven protocols are provided for directing the alkylation to either the ring nitrogen (N-2) or the exocyclic oxygen, yielding 2-alkyl-5-methyl-3(2H)-pyridazinones and 3-alkoxy-5-methylpyridazines, respectively. This guide is intended for researchers, scientists, and drug development professionals seeking precise control over the synthesis of pyridazinone derivatives.
The Principle of Ambident Nucleophilicity in Pyridazinones
The 5-methyl-3(2H)-pyridazinone scaffold is a classic example of an ambident nucleophile. It exists in a tautomeric equilibrium between its lactam and lactim forms. Upon deprotonation with a base, the resulting pyridazinonate anion possesses two distinct nucleophilic centers: the ring nitrogen (N2) and the exocyclic oxygen atom.
The ability to control which atom attacks an electrophile (the alkylating agent) is critical in drug discovery.[1][2] N-alkylated and O-alkylated pyridazinones are distinct chemical entities with different physicochemical properties, metabolic stabilities, and biological activities.[3] Therefore, achieving high regioselectivity is not merely an academic exercise but a crucial step in synthesizing targeted and effective therapeutic agents.
Caption: Tautomerism and formation of the ambident pyridazinonate anion.
Controlling Regioselectivity: A Mechanistic Deep Dive
The outcome of the alkylation reaction is a delicate interplay between the electronic properties of the reactants and the reaction conditions. The Hard and Soft Acids and Bases (HSAB) principle provides a powerful predictive framework.[4][5]
-
Hard and Soft Centers: Within the pyridazinonate anion, the more electronegative oxygen atom is a "hard" nucleophilic center, while the less electronegative and more polarizable ring nitrogen is a "soft" nucleophilic center.[6]
-
HSAB Principle: The core tenet is that hard acids react preferentially with hard bases, and soft acids react preferentially with soft bases.[7][8]
This principle dictates our choice of reagents and conditions:
-
The Alkylating Agent (The Electrophile/Acid):
-
Soft Alkylating Agents: These favor N-alkylation . Alkyl iodides (e.g., CH₃I) are classic soft agents because iodide is a large, polarizable, "soft" leaving group.[6]
-
Hard Alkylating Agents: These favor O-alkylation . Agents with "hard" leaving groups, such as dialkyl sulfates (e.g., (CH₃)₂SO₄) or alkyl fluorosulfonates ("Magic Methyl"), create a more concentrated positive charge on the carbon, making them "hard" electrophiles.[6]
-
Borderline Agents: Alkyl bromides and tosylates fall in between and their selectivity is more heavily influenced by other conditions.[6]
-
-
Solvent Effects:
-
Aprotic Polar Solvents (DMF, DMSO, Acetonitrile): These solvents are generally preferred. They solvate the counter-ion of the base, leaving the nucleophilic anion "naked" and highly reactive.[9]
-
Protic Solvents (Ethanol, Water): These solvents can hydrogen-bond with the hard oxygen center, effectively shielding it and making it less available for reaction. This can steer the reaction towards N-alkylation.[9]
-
-
Base and Counter-ion:
-
The cation from the base plays a crucial role. Hard cations associate with the hard oxygen center, while soft cations associate with the soft nitrogen center.
-
Hard Cations (Na⁺, Li⁺): Using bases like sodium hydride (NaH) or lithium hydride (LiH) introduces a hard cation that coordinates to the hard oxygen atom, sterically and electronically hindering O-alkylation and thus promoting N-alkylation .
-
Soft Cations (K⁺, Cs⁺, Ag⁺): Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) provide softer, less coordinating cations, leaving the oxygen more accessible for O-alkylation . The use of silver salts (e.g., Ag₂CO₃) is a classic strategy for O-alkylation, as the soft Ag⁺ ion strongly coordinates to the soft nitrogen atom, effectively blocking it and directing the electrophile to the oxygen.[10][11]
-
-
Thermodynamic vs. Kinetic Control:
-
O-alkylation is often the kinetically favored (faster) pathway.
-
N-alkylation typically leads to the thermodynamically more stable product (the amide-like C=O bond is very stable).
-
Therefore, lower reaction temperatures may favor the O-alkylated product, while higher temperatures can allow the reaction to equilibrate to the more stable N-alkylated product.[9]
-
Caption: Decision workflow for selective alkylation.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Alkylating agents and strong bases like NaH are hazardous.
Protocol 1: Selective N-Alkylation to yield 2-Alkyl-5-methyl-3(2H)-pyridazinone
This protocol is optimized for the thermodynamically controlled reaction at the soft nitrogen center.
Reaction Scheme:

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| 5-methyl-3(2H)-pyridazinone | 110.11 | 550 mg | 5.0 | Substrate |
| Sodium Hydride (NaH, 60% disp.) | 24.00 | 220 mg | 5.5 | Base (Hard Cation) |
| Iodomethane (CH₃I) | 141.94 | 340 µL | 5.5 | Soft Alkylating Agent |
| Anhydrous Dimethylformamide (DMF) | - | 25 mL | - | Solvent |
Step-by-Step Methodology:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add 5-methyl-3(2H)-pyridazinone (550 mg, 5.0 mmol).
-
Solvent Addition: Add anhydrous DMF (25 mL) and stir until the solid is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (220 mg of a 60% dispersion in mineral oil, 5.5 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Anion Formation: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the sodium salt may result in a thicker suspension.
-
Alkylation: Cool the mixture back to 0 °C. Add iodomethane (340 µL, 5.5 mmol) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours, or until TLC analysis (e.g., 10% Methanol in Dichloromethane) indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and cautiously quench by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-alkylated product.
Protocol 2: Selective O-Alkylation to yield 3-Alkoxy-5-methylpyridazine
This protocol is optimized for the kinetically controlled reaction at the hard oxygen center using a hard alkylating agent.[12]
Reaction Scheme:

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| 5-methyl-3(2H)-pyridazinone | 110.11 | 550 mg | 5.0 | Substrate |
| Potassium Carbonate (K₂CO₃), fine powder | 138.21 | 1.04 g | 7.5 | Base (Soft Cation) |
| Dimethyl Sulfate ((CH₃)₂SO₄) | 126.13 | 520 µL | 5.5 | Hard Alkylating Agent |
| Anhydrous Acetonitrile (MeCN) | - | 25 mL | - | Solvent |
Step-by-Step Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methyl-3(2H)-pyridazinone (550 mg, 5.0 mmol) and finely powdered, anhydrous potassium carbonate (1.04 g, 7.5 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (25 mL).
-
Alkylation: Stir the suspension vigorously at room temperature. Add dimethyl sulfate (520 µL, 5.5 mmol) dropwise via syringe. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care.
-
Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC. Gentle heating (40 °C) may be applied if the reaction is sluggish.
-
Work-up: Filter the reaction mixture through a pad of Celite® to remove the inorganic salts, washing the pad with acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (40 mL) and wash with water (2 x 20 mL) and then brine (20 mL).
-
Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure O-alkylated product.
Summary of Conditions and Troubleshooting
| Parameter | N-Alkylation (Soft-Soft) | O-Alkylation (Hard-Hard) |
| Alkylating Agent | Soft: Alkyl Iodides (R-I) | Hard: Dialkyl Sulfates (R₂SO₄) |
| Base (Cation) | Hard: NaH (Na⁺), LiH (Li⁺) | Soft: K₂CO₃ (K⁺), Cs₂CO₃ (Cs⁺), Ag₂CO₃ (Ag⁺) |
| Solvent | Polar Aprotic (DMF, THF) | Polar Aprotic (Acetonitrile) |
| Temperature | Elevated (e.g., 60 °C) | Room Temperature |
| Control | Thermodynamic | Kinetic |
| Product | 2-Alkyl-5-methyl-3(2H)-pyridazinone | 3-Alkoxy-5-methylpyridazine |
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Mixture of N- and O-isomers | - Borderline alkylating agent (e.g., R-Br).- Incorrect base/solvent combination.- Reaction temperature too high for O-alkylation. | - For N-alkylation, switch to an alkyl iodide. For O-alkylation, switch to a sulfate.- Strictly follow the protocols regarding base and solvent choice.- For O-alkylation, run the reaction at a lower temperature (e.g., 0 °C). |
| No Reaction | - Inactive base (e.g., NaH exposed to air).- Insufficiently anhydrous conditions.- Starting material is insoluble. | - Use fresh, high-quality reagents.- Flame-dry glassware and use anhydrous solvents.- Choose a solvent in which the starting material has better solubility (e.g., DMF or DMSO). |
| Decomposition | - Reaction temperature is too high.- Alkylating agent is too reactive. | - Lower the reaction temperature.- Add the alkylating agent more slowly and at a lower temperature. |
Product Validation and Characterization
Confirming the regiochemistry of the product is essential. NMR and IR spectroscopy are the primary methods for structural elucidation.
-
NMR Spectroscopy: Heteronuclear Multiple Bond Correlation (HMBC) is definitive.
-
N-Alkylated Product: A correlation will be observed between the protons of the newly introduced alkyl group (N-CH₂-R) and the ring carbons C4 and C6.
-
O-Alkylated Product: A correlation will be observed between the protons of the new alkyl group (O-CH₂-R) and the C3 carbon of the pyridazine ring.[12]
-
-
IR Spectroscopy:
-
N-Alkylated Product: The spectrum will show a strong carbonyl (C=O) absorption band around 1660-1680 cm⁻¹.
-
O-Alkylated Product: The carbonyl absorption will be absent. Instead, characteristic C=N and C-O ether stretches will be observed.
-
References
-
Wence-Cisneros, A., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. Available at: [Link]
-
Stanovnik, B., et al. (2004). Product Class 8: Pyridazines. Science of Synthesis. Available at: [Link]
- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
- Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research.
-
Parr, E., et al. (2010). Ambident reactivities of pyridone anions. PubMed. Available at: [Link]
- Gulea, M., et al. (2018). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
- Pearson, R. G. (n.d.). Hard and Soft Acids and Bases (HSAB) Theory. Chem.libretexts.org.
- Coelho, A., et al. (2004). Pyridazine Derivatives. Part 38. Efficient Heck Alkenylation at Position 5 of the 6Phenyl3(2H)-pyridazinone System. Academia.edu.
-
Pearson, R. G. (1966). Biochemical significance of the hard and soft acids and bases principle. PubMed. Available at: [Link]
-
Sotelo, E., et al. (2002). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at: [Link]
- Pearson, R. G. (n.d.). Hard and Soft Acids and Bases (HSAB). Chemistry Department, University of California.
- Dalal, M. (n.d.). Hard and Soft Acids and Bases. Dalal Institute.
- WO2004022540A2 - Pyridazinone and pyridone derivatives as adenosine antagonists.
- El-Baih, F. E. A., et al. (2009). Novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones: Synthesis and reactions. Arkivoc.
- DeLuca, N. (n.d.). Hard-Soft Acid-Base Theory. University of Massachusetts Lowell.
-
Boula-ouali, N., et al. (2020). one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Sciforum. Available at: [Link]
-
Göktaş, M. T., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. Available at: [Link]
- Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science.
-
B.V., S. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 5. Biochemical significance of the hard and soft acids and bases principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. Ambident reactivities of pyridone anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sciforum.net [sciforum.net]
- 12. mdpi.com [mdpi.com]
Application Note: Isolation and Purification of Ethoxy-Pyridazinone Intermediates
Abstract
Ethoxy-pyridazinone intermediates are critical scaffolds in the synthesis of phosphodiesterase (PDE) inhibitors, herbicides, and cardiotonic agents. Their purification is frequently complicated by lactam-lactim tautomerism, the formation of N- vs. O-alkylated regioisomers, and high inorganic salt loads generated during ethoxylation. This guide provides an advanced, modular workflow for the isolation and purification of 4-ethoxy and 5-ethoxy-3(2H)-pyridazinones, transitioning from crude reaction mixtures to pharmaceutical-grade purity (>99.5%).
Chemical Context & Impurity Profiling[1]
The Synthetic Challenge
The introduction of an ethoxy group into the pyridazinone ring is typically achieved via Nucleophilic Aromatic Substitution (
Key Impurity Classes:
-
Regioisomers: Competition between N-alkylation and O-alkylation if ethyl halides are used, or migration of the ethoxy group under forcing conditions.
-
Hydrolysis Byproducts: Reversion to hydroxy-pyridazinones (acidic impurities) due to moisture sensitivity during workup.
-
Inorganic Salts: Stoichiometric quantities of NaCl or KCl trapped within the crystal lattice, affecting gravimetric yield and subsequent coupling steps.
Tautomeric Equilibrium
Pyridazinones exist in equilibrium between the lactam (NH-form) and lactim (OH-form). While the lactam form is generally thermodynamically favored in the solid state, the presence of an ethoxy substituent at C4 or C5 can alter solubility profiles significantly, making standard extraction protocols inefficient.
Figure 1: Tautomeric equilibrium and associated alkylation risks in pyridazinone chemistry.
Protocol A: Workup & Crude Isolation (The "Crash-Out" Method)
Objective: Removal of bulk inorganic salts and unreacted ethoxide/ethanol. Applicability: 4-ethoxy-3(2H)-pyridazinone derivatives synthesized via NaOEt/EtOH.
Materials
-
Glacial Acetic Acid or 1M HCl
-
Ice-water bath
-
Buchner funnel with Grade 2 filter paper
Step-by-Step Methodology
-
Quenching: Upon reaction completion, concentrate the ethanolic reaction mixture to 20% of its original volume under reduced pressure (40°C, 100 mbar). Do not distill to dryness to avoid thermal decomposition.
-
Dilution: Pour the concentrated residue into 5 volumes of ice-cold water (0–4°C). The mixture will likely remain clear due to the high pH (sodium salt formation).
-
Controlled Acidification (Critical Step):
-
Slowly add 1M HCl or Glacial Acetic Acid dropwise with vigorous stirring.
-
Target pH: Adjust to pH 4.5 – 5.0 . This is the typical isoelectric point where the neutral ethoxy-pyridazinone is least soluble.
-
Observation: A thick white or off-white precipitate should form.
-
-
Aging: Stir the slurry at 0°C for 30 minutes. This "Ostwald ripening" allows small crystals to dissolve and redeposit on larger ones, trapping fewer salts.
-
Filtration: Filter under vacuum. Wash the cake with
cold water to remove residual NaCl/KCl. -
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Expert Insight: If the product oils out instead of precipitating, the pH adjustment was likely too rapid. Re-dissolve in warm ethanol, add water until turbid, and cool slowly.
Protocol B: Recrystallization Strategies (Thermodynamic Control)
Objective: Separation of the desired ethoxy-pyridazinone from trace starting materials (e.g., chloropyridazinone) and hydrolysis byproducts.
Solvent Selection Data
The ethoxy group increases lipophilicity compared to the hydroxy parent, rendering water an ineffective solvent for dissolution but an excellent anti-solvent.
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection Profile |
| Ethanol (95%) | High | Moderate | Good for removing inorganic salts; poor for separating isomers. |
| EtOH : Water (1:1) | High | Low | Excellent for general purification. Rejects polar hydrolysis products. |
| Ethyl Acetate | Moderate | Low | Best for removing non-polar starting materials (e.g., dichloropyridazines). |
| Acetonitrile | High | Moderate | Useful for highly crystalline intermediates; avoids solvolysis risks. |
Procedure (Ethanol/Water System)
-
Suspend the crude dried solid in Ethanol (5 mL per gram of solid).
-
Heat to reflux (approx. 78°C) until full dissolution. If undissolved solids remain (likely salts), filter hot through a pre-warmed glass frit.
-
Remove from heat. Add water dropwise to the boiling solution until a faint, persistent turbidity appears.
-
Add a minimal amount of hot ethanol to clarify the solution again.
-
Controlled Cooling: Wrap the flask in a towel or place in a Dewar flask to cool to room temperature over 2–3 hours.
-
Why? Rapid cooling traps impurities. Slow cooling excludes the N-alkylated impurities from the lattice.
-
-
Cool to 0°C for 1 hour, then filter and wash with cold 1:1 EtOH:Water.
Protocol C: Chromatographic Separation (Kinetic Control)
Objective: Separation of regioisomers (N-ethyl vs. O-ethyl) that co-crystallize. Applicability: When purity < 98% after recrystallization.
Workflow Diagram
Figure 2: Decision matrix for selecting between recrystallization and chromatography.
Flash Chromatography Protocol[2]
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase:
-
Initial: 100% Dichloromethane (DCM).
-
Gradient: 0%
5% Methanol in DCM over 20 column volumes.
-
-
Loading: Dissolve crude in minimum DCM. If solubility is poor, use "dry loading" (adsorb onto silica, evaporate solvent, load powder).
Separation Logic:
-
O-ethoxy isomers (lactim ethers) are less polar (no H-bond donor) and elute first .
-
N-ethyl isomers (lactams) are more polar and elute later .
-
Unreacted Hydroxy-pyridazinone is highly polar and often stays at the baseline unless 10% MeOH is used.
Analytical Validation
To ensure the integrity of the "ethoxy" intermediate, specific analytical markers must be verified.
HPLC Method (Impurity Profiling)[3]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).
NMR Validation (1H-NMR in DMSO-d6)
Distinguishing the N-alkyl vs O-alkyl/ethoxy isomers:
-
O-Ethoxy (Desired): Look for a quartet at
4.2–4.5 ppm ( ). The ring protons will show distinct coupling characteristic of the specific substitution pattern. -
N-Ethyl (Impurity): The
quartet typically shifts upfield to 3.8–4.1 ppm compared to the O-isomer. -
NH Signal: A broad singlet at
12–13 ppm confirms the presence of the pyridazinone NH (lactam form), indicating the ethoxy group is likely at C4/C5, not O-alkylated at the nitrogen.
References
-
Synthesis and Regioselective Alkylation: Title: Synthesis and Regioselective N- And O-Alkylation of 3-Alkyl-5-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-Ones. Source: Amanote Research / Molecules. URL:[Link]
-
Solvent Selection & Recrystallization: Title: Reagents & Solvents: Solvents for Recrystallization.[1][2][3][4] Source: University of Rochester, Department of Chemistry. URL:[Link]
-
Pyridazinone Chemistry & Tautomerism: Title: Synthesis and chemistry of pyridazin-3(2H)-ones. Source: ScienceDirect / Tetrahedron. URL:[Link]
-
Chiral Separation (If applicable to side chains): Title: Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed).[5] URL:[Link]
Sources
Using 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone as a heterocyclic building block
Application Note: 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone as a Heterocyclic Building Block
Executive Summary
This guide details the utility of 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone (and its tautomeric equivalent 3,6-diethoxy-4-methylpyridazine ) as a versatile heterocyclic scaffold in medicinal chemistry. Pyridazinones are privileged structures in drug discovery, serving as bioisosteres for phenyl and pyridine rings while offering unique hydrogen-bonding capabilities and metabolic stability.
This document provides a technical roadmap for:
-
Structural Analysis: Understanding the tautomeric equilibrium and reactivity profile.
-
Synthetic Protocols: Validated methods for hydrolysis,
-alkylation, and electrophilic substitution. -
Drug Design Applications: Leveraging the scaffold for PDE inhibition, COX-2 inhibition, and cardiotonic agents.
Chemical Profile & Structural Logic
Compound Identity:
-
Systematic Name: 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone (often commercially listed as a tautomer or derivative of 3,6-diethoxy-4-methylpyridazine ).
-
CAS Registry Number: 1677-64-1 (Generic for the scaffold class).
-
Molecular Formula: C
H N O (or C H N O for the diethoxypyridazine form). -
Core Scaffold: 1,2-Diazine (Pyridazine).[1]
Tautomeric Considerations (Critical for Reactivity):
The nomenclature "2,6-diethoxy-3(2H)-pyridazinone" suggests an
Table 1: Physicochemical Properties
| Property | Value (Approx.) | Significance |
| Molecular Weight | 198.22 g/mol | Fragment-based drug discovery (FBDD) compliant. |
| LogP | 1.8 - 2.2 | Favorable lipophilicity for membrane permeability. |
| H-Bond Donors | 0 (Diethoxy form) / 1 (Pyridazinone form) | Tunable H-bonding profile upon hydrolysis. |
| H-Bond Acceptors | 3 - 4 | Interacts with kinase/enzyme active site residues. |
| pKa | ~10.5 (NH of pyridazinone) | Weakly acidic; deprotonation requires mild base (e.g., K |
Synthetic Pathways & Reactivity Map
The utility of this building block lies in its stepwise deprotection and functionalization. The ethoxy groups act as "masked" carbonyls or leaving groups.
Diagram 1: Reactivity & Synthesis Workflow
Caption: Stepwise activation of the diethoxy-methyl-pyridazine scaffold. The transformation to the 3(2H)-pyridazinone reveals the N2-H handle for library generation.
Detailed Experimental Protocols
Protocol A: Selective Hydrolysis to 6-Ethoxy-5-methyl-3(2H)-pyridazinone
Objective: To convert the diethoxy precursor into the reactive pyridazinone scaffold by selectively hydrolyzing the more labile 3-ethoxy group while retaining the 6-ethoxy group.
Reagents:
-
Starting Material: 3,6-Diethoxy-4-methylpyridazine (1.0 eq)
-
Solvent: Acetic Acid (glacial) / Conc. HCl (3:1 v/v)
-
Temperature: 60°C - 80°C
Procedure:
-
Dissolution: Dissolve 10 mmol of starting material in 15 mL of glacial acetic acid.
-
Acidification: Add 5 mL of concentrated HCl dropwise.
-
Reflux: Heat the mixture to 70°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The diethoxy spot (higher R
) should disappear, replaced by the more polar pyridazinone spot. -
Quench: Cool to 0°C and neutralize with saturated NaHCO
(Caution: Gas evolution). -
Isolation: Extract with CH
Cl (3 x 20 mL). Dry over MgSO and concentrate. -
Purification: Recrystallize from Ethanol/Water to yield white crystals.
Validation Check:
-
1H NMR (DMSO-d
): Look for the disappearance of one ethyl quartet/triplet set and the appearance of a broad singlet at ~12.5 ppm (NH).
Protocol B: -Alkylation (Library Generation)
Objective: To introduce diversity at the N2 position, a common strategy for optimizing pharmacokinetic properties (e.g., Emorfazone analogs).
Reagents:
-
Scaffold: 6-Ethoxy-5-methyl-3(2H)-pyridazinone (1.0 eq)
-
Electrophile: Alkyl halide or Benzyl bromide derivative (1.1 eq)
-
Base: K
CO (2.0 eq) or Cs CO (1.5 eq) -
Solvent: DMF or Acetone (anhydrous)
Procedure:
-
Activation: To a solution of the scaffold (1.0 mmol) in DMF (5 mL), add K
CO (2.0 mmol). Stir at room temperature for 30 mins to generate the anion. -
Addition: Add the alkyl halide (1.1 mmol) dropwise.
-
Reaction: Stir at 60°C for 2-6 hours.
-
Workup: Pour into ice water (20 mL). The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.
Mechanistic Insight:
The 3(2H)-pyridazinone anion is an ambident nucleophile (N2 vs. O3). Under thermodynamic control (weak base, polar aprotic solvent),
Protocol C: C4-Halogenation (Scaffold Decoration)
Objective: To introduce a halogen at the C4 position (ortho to the methyl group) for subsequent cross-coupling.
Reagents:
-
Substrate:
-Alkylated pyridazinone (from Protocol B) -
Reagent:
-Bromosuccinimide (NBS) (1.1 eq) -
Catalyst: AIBN (5 mol%) (Radical initiator not needed for electrophilic, but often used) or simple acetic acid catalysis.
-
Solvent: Acetonitrile or Acetic Acid.
Procedure:
-
Dissolve substrate (1.0 mmol) in Acetonitrile (10 mL).
-
Add NBS (1.1 mmol).
-
Stir at room temperature (or 50°C if sluggish).
-
Monitor consumption of starting material.
-
Workup: Remove solvent, redissolve in EtOAc, wash with Na
S O (to remove Br ), then water.
Applications in Drug Discovery
The 2,6-diethoxy-5-methyl-3(2H)-pyridazinone scaffold is a precursor to several bioactive classes:
-
PDE Inhibitors (Phosphodiesterase):
-
Pyridazinones mimic the xanthine core of caffeine/theophylline.
-
Strategy: The 6-ethoxy group can be displaced by amines (morpholine, piperazine) to tune selectivity for PDE3 vs. PDE4.
-
-
COX-2 Inhibitors & Analgesics:
-
Emorfazone (Pentoyl) is a direct analog (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone).
-
Design: Use Protocol B to add a methyl group at N2, then use nucleophilic substitution at C4/C5 to introduce a morpholine ring.
-
-
Cardiotonic Agents (Calcium Sensitizers):
-
Related to Levosimendan .[2] The pyridazinone ring serves as the calcium-binding anchor.
-
Diagram 2: Pharmacophore Mapping
Caption: Pharmacophore features of the pyridazinone scaffold. N2 and C6 are the primary vectors for diversity.
Troubleshooting & Safety
-
Regioselectivity Issues: If
-alkylation occurs during Protocol B (observed as a lower boiling, less polar product), switch to a softer base (Cs CO ) or use the bulky protecting group strategy. -
Hydrolysis Control: Over-hydrolysis can convert the 6-ethoxy group to a hydroxyl, yielding the 3,6-dione (maleic hydrazide derivative), which is insoluble and inactive. Strictly control temperature in Protocol A.
-
Safety: Pyridazinones are generally stable, but alkyl halides used in Protocol B are potential carcinogens. Use proper fume hood ventilation.
References
-
Asif, M. (2015). "Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity." Annals of Medicinal Chemistry and Research.
-
Sato, M., et al. (1981).[1] "Pharmacological investigations of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M 73101), a new analgesic and anti-inflammatory drug."[1] Arzneimittel-Forschung.
-
CymitQuimica. "Product Data: 3(2H)-Pyridazinone, 2,6-diethoxy-5-methyl- (CAS 1677-64-1)."[3]
-
Rubat, C., et al. (1992).[1] "Synthesis of Mannich bases of arylidenepyridazinones as analgesic agents." Journal of Pharmaceutical Sciences. [1]
-
Yanai, K., & Kinoshita, T. (1967).[4] "Studies on the Synthesis of Pyridazine Derivatives. VIII. Ether-exchange Reaction of Alkoxypyridazine N-Oxides." Yakugaku Zasshi.
Sources
- 1. Pyridazinone: an important element of pharmacophore possessing broad spectrum of activity [ouci.dntb.gov.ua]
- 2. Pyridazine誘導体の合成研究(第8報) : Alkoxypyridazine N-Oxide類のエーテル交換反応について [jstage.jst.go.jp]
- 3. 5-Methylpyridazin-3-ol | CAS#:54709-94-3 | Chemsrc [chemsrc.com]
- 4. YAKUGAKU ZASSHI [jstage.jst.go.jp]
Preparation of 5-methyl-3(2H)-pyridazinone derivatives for SAR studies
Application Note: Preparation of 5-Methyl-3(2H)-pyridazinone Derivatives for SAR Studies
Abstract
The 3(2H)-pyridazinone scaffold is a "privileged structure" in medicinal chemistry, serving as a core for PDE3/4 inhibitors, COX-2 inhibitors, and cardiotonic agents. While 6-methyl derivatives are easily accessible via levulinic acid, the 5-methyl-3(2H)-pyridazinone regioisomer requires specific synthetic architecture to avoid isomeric mixtures. This guide provides a definitive, high-purity protocol for synthesizing the 5-methyl core and outlines modular functionalization strategies (N-2, C-4, C-6) to generate Structure-Activity Relationship (SAR) libraries.
Introduction & SAR Context
In SAR studies, the position of the methyl group on the pyridazinone ring drastically alters the electronic landscape and binding mode of the ligand.
-
6-Methyl isomers: Accessible via standard condensation of hydrazine with levulinic acid.
-
5-Methyl isomers: Significantly more challenging to synthesize regioselectively but often offer superior metabolic stability and distinct vector orientations for hydrophobic pockets.
SAR Vector Analysis:
-
N-2 Position: Ideal for solubilizing groups or targeting distal residues.
-
C-4 Position: Electron-rich; susceptible to electrophilic aromatic substitution (halogenation) for subsequent cross-coupling.
-
C-5 Position: Occupied by the methyl group (Core).
-
C-6 Position: Adjacent to nitrogen; susceptible to radical attack (Minisci) or introduced de novo.
Retrosynthetic Analysis
To achieve the 5-methyl isomer exclusively, we avoid the ambiguous open-chain keto-acid condensations. Instead, we utilize the 5-hydroxy-4-methyl-2(5H)-furanone intermediate.[1] This cyclic precursor locks the regiochemistry before the hydrazine introduction.
Figure 1: Retrosynthetic strategy highlighting the furanone route to ensure regiochemical purity.
Detailed Experimental Protocols
Protocol A: Regioselective Synthesis of the Core Scaffold
Objective: Synthesis of 5-methyl-3(2H)-pyridazinone (CAS: 54709-94-3) without 4-methyl contamination.
Reagents:
-
Citraconic anhydride (Starting material)[2]
-
Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)3)
-
Hydrazine hydrate (80% or 64-65% solution)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM) / Methanol (MeOH)
Step 1: Preparation of 5-Hydroxy-4-methyl-2(5H)-furanone
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) under N2 atmosphere.
-
Dissolution: Dissolve citraconic anhydride (11.2 g, 100 mmol) in anhydrous THF (150 mL). Cool to -30°C.[2]
-
Reduction: Add a solution of LiAlH(OtBu)3 (25.4 g, 100 mmol) in THF dropwise over 45 minutes. Critical: Maintain temperature below -20°C to prevent over-reduction to the diol.
-
Workup: Stir for 2 hours at -20°C. Quench with 10% HCl (50 mL). Extract with Ethyl Acetate (3 x 100 mL).
-
Isolation: Dry organic layer (MgSO4), filter, and concentrate.[2] The crude oil (approx. 85% yield) is sufficiently pure for the next step.
Step 2: Ring Expansion to Pyridazinone
-
Reaction: Dissolve the crude furanone (10.0 g, ~87 mmol) in THF (100 mL).
-
Addition: Add hydrazine hydrate (4.4 g, 88 mmol) dropwise at Room Temperature (RT).
-
Cyclization: The reaction is exothermic. After addition, heat to 60°C for 12 hours. A precipitate will form.[3]
-
Purification: Cool to 0°C. Filter the solid. Wash with cold Ethanol.
-
Yield: ~7.5 g (78% over 2 steps).
-
Validation:
-
1H NMR (DMSO-d6): δ 12.6 (s, 1H, NH), 7.75 (s, 1H, H-6), 6.65 (s, 1H, H-4), 2.15 (s, 3H, Me).
-
Note: Absence of signal at δ 7.3 (indicative of 4-methyl isomer) confirms regioselectivity.
-
Protocol B: Late-Stage Functionalization (SAR Library Generation)
Once the core is synthesized, diversity is introduced at N-2 and C-4.
1. N-Alkylation (N-2 Functionalization)
-
Rationale: Modulates solubility and lipophilicity (LogP).
-
Procedure:
-
Dissolve 5-methyl-3(2H)-pyridazinone (1.0 eq) in DMF.
-
Add K2CO3 (2.0 eq) and the alkyl/benzyl halide (1.1 eq).
-
Stir at 60°C for 4 hours.
-
Pour into ice water; filter the precipitate.[3]
-
Expert Tip: Use Cs2CO3 for bulky electrophiles to improve yield.
-
2. C-4 Chlorination & Cross-Coupling
-
Rationale: The C-4 position is the most accessible vector for introducing aryl groups via Suzuki coupling.
-
Step A: Chlorination [3][4][5]
-
Suspend 5-methyl-3(2H)-pyridazinone (1.0 g) in POCl3 (5 mL).
-
Heat to 90°C for 3 hours. (Monitor by TLC; the starting material is polar, product is non-polar).
-
Concentrate POCl3 under vacuum.[3] Pour residue onto crushed ice.
-
Neutralize with NaHCO3. Extract with DCM. Product: 3-chloro-5-methylpyridazine .
-
Note: This aromatizes the ring. To retain the "pyridazinone" carbonyl, one must use soft halogenation (Br2/AcOH) which yields the 4-bromo-5-methyl-3(2H)-pyridazinone directly.
-
3. Direct C-4 Bromination (Preserving the Carbonyl)
-
Dissolve core in Acetic Acid.[6]
-
Add Br2 (1.05 eq) dropwise at RT.
-
Heat to 50°C. The solution decolorizes as Br is consumed.
-
Pour into water. Filter the 4-bromo-5-methyl-3(2H)-pyridazinone solid.
-
Suzuki Coupling: React 4-bromo intermediate with Aryl-boronic acids (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) to install aryl groups at C-4.
Quantitative Data Summary
| Reaction Step | Reagents | Temp (°C) | Typical Yield | Key Quality Attribute |
| Core Synthesis | Furanone + N2H4 | 60 | 75-80% | >98% Regio-purity (No 4-Me isomer) |
| N-Alkylation | R-X, K2CO3, DMF | 60 | 85-95% | N- vs O-alkylation ratio >20:1 |
| C-4 Bromination | Br2, AcOH | 50 | 70-85% | Monobromination at C-4 |
| Suzuki Coupling | Ar-B(OH)2, Pd cat.[1][7] | 90 | 60-80% | Removal of Pd contaminants |
Troubleshooting & Expert Insights
-
Issue: Formation of 4-methyl isomer.
-
Cause: Using citraconic anhydride directly with hydrazine without the reduction step.
-
Solution: Strictly follow Protocol A (Furanone route). The cyclic lactol/lactone locks the carbonyl position relative to the methyl group.
-
-
Issue: O-Alkylation vs N-Alkylation.
-
Cause: Pyridazinones are ambident nucleophiles.
-
Solution: Use "soft" bases (K2CO3) in polar aprotic solvents (DMF) to favor N-alkylation. Ag2CO3 favors O-alkylation if that is desired (rare for this scaffold).
-
-
Issue: Solubility.
-
Insight: The 5-methyl-3(2H)-pyridazinone core is sparingly soluble in DCM but soluble in DMSO/MeOH. N-alkylation significantly improves organic solubility.
-
Workflow Diagram
Figure 2: Integrated workflow from raw materials to SAR library generation.
References
-
ChemicalBook. 5-Methyl-3(2H)-pyridazinone Synthesis and Properties. (Accessed 2023).[8][9] Link
-
Verhelst, T., et al. "Synthesis of functionalized pyridazin-3(2H)-ones via selective bromine-magnesium exchange."[7] Journal of Organic Chemistry, 2011. Link
-
Sotelo, E., et al. "Pyridazine derivatives: Stille-based approaches in the synthesis of 5-substituted-6-phenyl-3(2H)-pyridazinones." Tetrahedron Letters, 2002. Link
-
Asif, M. "Pharmacological activities of pyridazines and pyridazinone Derivatives - SAR Publication." SAR Publication, 2019. Link
-
Banerjee, P.S. "Various Biological Activities of Pyridazinone Ring Derivatives." Asian Journal of Chemistry, 2011. Link
Sources
- 1. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
- 2. 5-HYDROXY-4-METHYL-2(5H)FURANONE | 40834-42-2 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. (PDF) POCl3 -PCl5 mixture: A robust chlorinating agent† [academia.edu]
- 5. ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. - Google Patents [patents.google.com]
- 6. sciepub.com [sciepub.com]
- 7. Synthesis of functionalized pyridazin-3(2H)-ones via selective bromine-magnesium exchange and lactam directed ortho C-H magnesiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Optimizing reaction temperature for N-ethoxylation of pyridazinones
Technical Support Center: Pyridazinone Chemistry Group
Introduction: The Critical Role of N-Ethoxylation
Pyridazinone derivatives are a cornerstone in medicinal chemistry, forming the structural core of compounds with a wide array of biological activities, including cardiovascular, anti-inflammatory, and anti-cancer properties[1][2]. The functionalization of the pyridazinone ring, particularly at the nitrogen atom, is a key strategy for modulating the pharmacological profile of these molecules. N-ethoxylation, a specific type of N-alkoxylation, can significantly alter a compound's lipophilicity, metabolic stability, and target-binding interactions.
However, the seemingly straightforward N-ethoxylation reaction is complicated by the inherent chemical nature of the pyridazinone ring. The pyridazinone anion is an ambident nucleophile , meaning it possesses two nucleophilic sites: the ring nitrogen (N) and the exocyclic oxygen (O). This duality can lead to a mixture of N-ethoxy (desired) and O-ethoxy (undesired) products, creating challenges in yield, selectivity, and purification.
This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals to optimize reaction temperature and other key parameters to achieve high selectivity and yield for the N-ethoxylation of pyridazinones.
Core Principles: Mechanism and the N- vs. O-Selectivity Problem
The N-ethoxylation of a pyridazinone typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The process begins with the deprotonation of the pyridazinone N-H bond by a suitable base to form a pyridazinone anion. This anion then attacks the electrophilic ethoxylating agent (e.g., ethyl iodide, diethyl sulfate).
The critical challenge lies in controlling the regioselectivity of this attack. The outcome of the N- versus O-ethoxylation is governed by the principles of Hard and Soft Acid-Base (HSAB) theory and kinetic versus thermodynamic control.
-
N-Attack (Kinetic Product): The nitrogen atom is generally considered the "softer" nucleophilic center. Reactions favoring kinetic control often lead to the N-alkoxylated product.
-
O-Attack (Thermodynamic Product): The oxygen atom, being more electronegative, is the "harder" nucleophilic center and bears a greater negative charge density. Reactions favoring thermodynamic control may lead to the more stable O-alkoxylated product.
Temperature is a pivotal parameter because it directly influences whether a reaction is under kinetic or thermodynamic control. Lower temperatures typically favor the kinetic product (N-ethoxylation), while higher temperatures can provide the energy needed to overcome the activation barrier for the formation of the more stable thermodynamic product (O-ethoxylation) or lead to its formation via rearrangement.
The interplay between the base, solvent, and ethoxylating agent further complicates this landscape.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the N-ethoxylation of pyridazinones in a practical Q&A format.
Question 1: My reaction is very slow or shows no conversion at room temperature. Can I just increase the heat to speed it up?
Answer: While increasing the temperature will certainly increase the reaction rate, it may do so at the cost of selectivity.
-
Causality: The N-ethoxylation is an SN2 reaction, and its rate is temperature-dependent. However, the competing O-ethoxylation side reaction also accelerates with temperature, often at a different rate. Aggressively heating the reaction can shift the selectivity towards the thermodynamically more stable, but undesired, O-ethoxy isomer or lead to decomposition.
-
Troubleshooting Steps:
-
Confirm Deprotonation: Before increasing the temperature, ensure the pyridazinone is fully deprotonated. Is your base strong enough (e.g., NaH, K₂CO₃, Cs₂CO₃)? Is the solvent appropriate? For instance, using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is a common and effective choice[1].
-
Moderate Temperature Increase: Increase the temperature incrementally (e.g., from room temperature to 40°C, then to 60°C), monitoring the reaction at each stage by TLC or LC-MS. This allows you to find the "sweet spot" that balances reaction rate and selectivity.
-
Change the Ethoxylating Agent: If the reaction is slow with an agent like ethyl chloride, consider switching to a more reactive one like ethyl bromide, ethyl iodide, or diethyl sulfate. The leaving group ability (I > Br > Cl) significantly impacts the SN2 reaction rate.
-
Question 2: I'm getting a mixture of two products with very similar Rf values on TLC. How do I know if I have N- and O-isomers, and how can I favor the N-isomer?
Answer: This is a classic sign of competing N- and O-ethoxylation. Distinguishing between the isomers is crucial and can be done spectroscopically. Favoring the N-isomer requires fine-tuning your reaction conditions to favor kinetic control.
-
Isomer Identification:
-
¹³C NMR: This is often the most definitive method. In the N-ethoxy isomer, the carbonyl carbon (C=O) of the pyridazinone ring will remain, typically appearing in the 160-175 ppm range. In the O-ethoxy isomer, this carbonyl is converted into an ether-like carbon (C-O-Et) within an aromatic ring, which will shift its resonance significantly upfield.
-
¹H NMR: The chemical shift of the methylene protons (-O-CH₂-CH₃) can be indicative. They are often at a slightly different chemical shift in the two isomers.
-
HMBC: A 2D HMBC experiment showing a correlation between the methylene protons of the ethoxy group and the ring carbons can definitively establish the point of attachment.
-
-
Favoring the N-Isomer (Kinetic Control):
-
Lower the Temperature: This is the most critical parameter. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0°C to room temperature).
-
Choose a Polar Aprotic Solvent: Solvents like DMF, acetonitrile, or acetone are preferred. They solvate the cation of the base (e.g., K⁺) but do not strongly solvate the pyridazinone anion, leaving the "softer" nitrogen atom more accessible for attack. Protic solvents like ethanol can solvate the anion via hydrogen bonding, potentially favoring O-alkylation[3].
-
Consider the Counter-ion: The choice of base matters. Using a base with a large, "soft" cation like cesium (e.g., Cs₂CO₃) can increase the reactivity of the anion and often improves N-selectivity compared to smaller, "harder" cations like Li⁺ or Na⁺.
-
DOT Script for N- vs. O-Ethoxylation Pathways
Caption: Competing pathways in pyridazinone ethoxylation.
Question 3: My reaction works, but the yield is consistently low (<40%). What factors should I investigate first?
Answer: Low yield can stem from incomplete conversion, side reactions, or product degradation. A systematic approach is needed to diagnose the issue.
-
Troubleshooting Steps:
-
Reaction Monitoring: Use TLC or LC-MS to track the disappearance of your starting material. If a significant amount remains even after a prolonged time, the issue is incomplete conversion.
-
Solution: Consider a stronger base, a more reactive ethoxylating agent, or a modest increase in temperature as discussed in Q1. Ensure your reagents are pure and anhydrous.
-
-
Check for Side Products: If the starting material is consumed but the desired product yield is low, look for other spots on the TLC or peaks in the LC-MS.
-
Solution: Besides O-ethoxylation, dialkylation or reactions with the solvent (especially DMF at high temperatures) can occur[4]. Lowering the temperature is the first step. Also, ensure you are using the correct stoichiometry (typically 1.1-1.5 equivalents of the base and ethylating agent).
-
-
Product Stability: Is your product stable under the workup or purification conditions?
-
Solution: Pyridazinones can be sensitive to strong acids or bases. Ensure your workup is as neutral as possible. If using chromatography, consider deactivating the silica gel with triethylamine if your product is basic.
-
-
Experimental Protocol: Temperature Optimization Study
This protocol provides a framework for systematically optimizing the reaction temperature for the N-ethoxylation of a generic 6-phenylpyridazin-3(2H)-one.
Materials:
-
6-Phenylpyridazin-3(2H)-one (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Ethyl Iodide (EtI) (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Setup: In parallel, set up three oven-dried round-bottom flasks equipped with magnetic stir bars and nitrogen inlets. Label them: Rxn A (0°C), Rxn B (25°C - RT), and Rxn C (50°C).
-
Reagent Addition (Rxn B & C): To flasks B and C, add 6-phenylpyridazin-3(2H)-one and K₂CO₃. Add anhydrous DMF. Stir the suspensions for 15 minutes at their respective temperatures (25°C and 50°C).
-
Reagent Addition (Rxn A): To flask A, add the pyridazinone and K₂CO₃. Add anhydrous DMF and cool the flask to 0°C in an ice bath. Stir for 15 minutes.
-
Initiation: Add ethyl iodide to each flask via syringe.
-
Monitoring: At T = 1, 2, 4, 8, and 24 hours, take a small aliquot from each reaction. Quench with a drop of water, dilute with acetonitrile, and analyze by LC-MS. Record the ratio of starting material, N-ethoxy product, and O-ethoxy product.
-
Workup: Once a reaction is deemed complete (or has reached an optimal conversion/selectivity), cool it to room temperature, pour it into cold water, and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude material by column chromatography. Characterize the products by ¹H NMR, ¹³C NMR, and MS to confirm their identity and assess the isolated yield and purity for each temperature condition.
DOT Script for Temperature Optimization Workflow
Caption: Workflow for optimizing reaction temperature.
Data Summary: Expected Outcomes
The results from the optimization study can be summarized to guide future experiments.
| Temperature | Typical Reaction Time | Conversion Rate | N:O Selectivity Ratio | Key Observation |
| 0°C | 12 - 24 h | Moderate to High | > 95:5 | Slowest rate, but highest selectivity for the desired N-ethoxy product. |
| 25°C (RT) | 4 - 8 h | High | ~ 90:10 | A good balance of reaction rate and selectivity. Often the best starting point. |
| 50°C | 1 - 2 h | Very High | ~ 70:30 | Fastest conversion, but significant formation of the O-ethoxy isomer. |
| > 80°C | < 1 h | Complete | Variable | Risk of decomposition and formation of other byproducts increases significantly. |
Note: These values are illustrative and will vary based on the specific pyridazinone substrate, base, and solvent used.
References
-
Al-Tel, T. H. (2011). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 16(7), 5991-6004. [Link]
-
El-Gazzar, A. R. B. A., et al. (2003). Pyridazine Derivatives. Journal of the Chinese Chemical Society, 50(5), 1035-1042. [Link]
-
Hassan, G. S., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3762. [Link]
-
Jadhav, S. D., et al. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(2), 113-125. [Link]
-
Krzyżak, E., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. International Journal of Molecular Sciences, 24(14), 11671. [Link]
-
Moustafa, A. H., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances. [Link]
-
Nawwar, G. A. M., et al. (2018). Optimization of the Reaction Conditions for the Synthesis of 4,5-Diphosphonyldihydropyridazines. ChemistrySelect, 3(44), 12489-12493. [Link]
-
Rathore, R., et al. (2022). 297-310 Review Article Pyridazin-3(2H)-ones: Synthesis, reactivity, and their pharmacological applications. Journal of Chemical and Pharmaceutical Research, 14(4), 297-310. [Link]
-
Shaker, Y. M., et al. (2017). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. Molecules, 22(11), 1958. [Link]
Sources
Minimizing side products during methylation of pyridazinone rings
A Senior Application Scientist's Guide to Minimizing Side Products
Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth troubleshooting strategies and practical protocols for the methylation of pyridazinone rings. As a Senior Application Scientist, my goal is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, empowering you to rationalize your reaction outcomes and strategically optimize your synthetic routes.
The pyridazinone core is a privileged scaffold in modern medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3] However, its inherent chemical nature presents a common and often frustrating challenge during synthesis: controlling the site of methylation. This guide will equip you with the knowledge to tackle this challenge head-on.
Section 1: Understanding the Core Problem: N- vs. O-Methylation
FAQ: Why am I getting a mixture of N-methyl and O-methyl pyridazinone products from my reaction?
Answer: The primary reason for obtaining a mixture of products is that the pyridazinone ring is an ambident nucleophile . This means it possesses two distinct nucleophilic centers that can attack the methylating agent: the ring nitrogen (N-2) and the exocyclic oxygen atom.
This dual reactivity arises from the lactam-lactim tautomerism of the pyridazinone ring. In solution, the pyridazinone exists in equilibrium between these two forms. The deprotonation of the pyridazinone by a base generates an ambident anion with electron density on both the nitrogen and oxygen atoms. The subsequent methylation can therefore occur at either site, leading to the formation of two different regioisomers: the N-methylated product and the O-methylated product.[4]
Caption: Lactam-lactim tautomerism and competing N- vs. O-methylation pathways.
Section 2: Troubleshooting Guide - Controlling Regioselectivity
Your ability to favor one constitutional isomer over the other hinges on carefully selecting your reaction conditions.[5] The outcome is a delicate interplay between the methylating agent, base, solvent, and temperature, governed by principles such as Hard and Soft Acid-Base (HSAB) theory.
Q1: My primary side product is the O-methylated isomer. How can I increase the yield of my desired N-methylated product?
Answer: To favor N-methylation, you need to create conditions that promote reaction at the nitrogen atom, which is generally considered the "softer" nucleophilic center.
-
Switch to a "Softer" Methylating Agent: According to HSAB theory, soft acids prefer to react with soft bases. Methyl iodide (MeI) is a classic soft electrophile. Its use often favors N-alkylation over O-alkylation. In contrast, dimethyl sulfate ((Me)₂SO₄) and methyl triflate (MeOTf) are "harder" electrophiles and are more likely to produce the O-methylated product.[6]
-
Choose a Non-Aggregating Base/Solvent System: Strong, sterically hindered bases like sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) can effectively deprotonate the pyridazinone. This generates a "freer" anion where the more nucleophilic nitrogen can readily react. Weaker bases like potassium carbonate (K₂CO₃) in DMF are also highly effective and are often preferred for their ease of handling.[7]
-
Lower the Reaction Temperature: N-alkylation is often the kinetically favored pathway. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can sometimes increase the selectivity for the N-methylated product by minimizing the competing O-alkylation, which may have a higher activation energy.
Q2: I've isolated the N-methylated product, but my goal is actually the O-methylated isomer. What conditions favor O-methylation?
Answer: To favor O-methylation, you need to employ conditions that promote reaction at the "harder" oxygen atom.
-
Use a "Harder" Methylating Agent: As mentioned, hard electrophiles like dimethyl sulfate ((Me)₂SO₄) are excellent choices for promoting O-methylation.[6] Meerwein's salt (trimethyloxonium tetrafluoroborate) is another powerful and hard methylating agent to consider.
-
Utilize Silver Salts: A classic method to achieve high O-alkylation selectivity is to first form the silver salt of the pyridazinone using a reagent like silver(I) oxide (Ag₂O) or silver carbonate (Ag₂CO₃). The silver ion has a high affinity for the nitrogen atom, effectively "blocking" it and directing the subsequent alkylation (usually with MeI) to the oxygen atom.
-
Solvent Choice: The choice of solvent can influence the reactivity of the ambident anion. In some systems, less polar solvents may favor O-alkylation.
Table 1: Selecting Your Methylating Agent
| Methylating Agent | Formula | HSAB Character | Typical Outcome | Safety Considerations |
| Methyl Iodide | MeI | Soft | Favors N-Methylation | Toxic, volatile, handle in a fume hood. |
| Dimethyl Sulfate | (Me)₂SO₄ | Hard | Favors O-Methylation | Extremely Toxic & Carcinogenic. Use extreme caution. |
| Methyl Triflate | MeOTf | Hard | Favors O-Methylation | Highly reactive, corrosive. |
| Trimethyloxonium Tetrafluoroborate | [Me₃O]⁺[BF₄]⁻ | Hard | Favors O-Methylation | Moisture-sensitive. |
Section 3: Recommended Protocols for Selective Methylation
The following protocols are designed as robust starting points. Always begin with a small-scale reaction to determine the optimal conditions for your specific substrate.
Protocol A: Maximizing N-Methylation
This protocol pairs a soft methylating agent with a standard base/solvent system to favor kinetic N-alkylation.
Materials:
-
Pyridazinone starting material (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 - 2.0 eq)
-
Methyl Iodide (MeI) (1.1 - 1.2 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate, Brine, Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyridazinone starting material and anhydrous DMF (approx. 0.1-0.2 M concentration).
-
Add anhydrous potassium carbonate to the stirring solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add methyl iodide dropwise via syringe over 5-10 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor Progress: Check the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine (2x), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to isolate the N-methylated product.
Protocol B: Maximizing O-Methylation
This protocol uses a hard methylating agent to favor thermodynamic O-alkylation.
Materials:
-
Pyridazinone starting material (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Dimethyl Sulfate ((Me)₂SO₄) (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate, Brine, Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere, add sodium hydride. Wash the NaH with dry hexanes (2x) to remove the mineral oil, decanting the hexanes carefully.
-
Add anhydrous THF to the flask.
-
In a separate flask, dissolve the pyridazinone starting material in a minimal amount of anhydrous THF.
-
Cool the NaH suspension to 0 °C. Slowly add the pyridazinone solution dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete deprotonation (hydrogen evolution should cease).
-
Cool the resulting anion solution back to 0 °C.
-
EXTREME CAUTION: Dimethyl sulfate is highly toxic. Handle only in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). Add the dimethyl sulfate dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-6 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated NH₄Cl solution. Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography to isolate the O-methylated product.
Section 4: Analytical Characterization
FAQ: How can I determine the ratio of N-methyl to O-methyl products in my crude reaction mixture?
Answer: The most reliable and straightforward methods for determining the product ratio are ¹H NMR spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
¹H NMR Spectroscopy: This is the most powerful tool. The N-CH₃ and O-CH₃ protons will have distinct chemical shifts. Typically, O-CH₃ protons are more deshielded and appear further downfield (higher ppm) than N-CH₃ protons. By integrating the respective singlet peaks in the crude NMR spectrum, you can directly calculate the molar ratio of the two isomers.
-
LC-MS: This technique is excellent for confirming the presence of both isomers, as they will have the same mass but will likely have different retention times on the LC column. This can help verify the purity of your fractions after chromatography.
Table 2: Typical Analytical Signatures
| Isomer | ¹H NMR Signal | Expected Chemical Shift (ppm) | Mass Spec |
| N-Methyl | Singlet, 3H | ~3.2 - 3.8 | [M+H]⁺ |
| O-Methyl | Singlet, 3H | ~3.8 - 4.2 | [M+H]⁺ |
| Note: Exact chemical shifts are highly dependent on the overall structure and solvent. |
Section 5: Troubleshooting Workflow
If your initial reaction does not provide the desired selectivity, use the following decision tree to guide your optimization strategy.
Caption: Decision workflow for optimizing pyridazinone methylation selectivity.
References
-
Isah, A. M., et al. (2024). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. International Journal of Research Publication and Reviews, 5(2), 2515-2524.
-
Ghate, M., et al. (2016). A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor. Journal of Cell Science & Therapy, 7(3).
-
Fouad, M. A., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Iranian Chemical Society, 21, 1-25.
-
Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.
-
Eldehna, W. M., et al. (2026). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy, 61(1).
-
Saeed, A., et al. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 27(11), 3616.
-
Nakagome, T., Misaki, A., & Murano, A. (1966). Synthesis of pyridazine derivatives. XIV. On the methylation of 4-amino-3(2H)pyridazinone derivatives. Chemical & Pharmaceutical Bulletin, 14(10), 1090-6.
-
Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives. SAR Publication.
-
BenchChem. (2025). Experimental protocol for the synthesis of pyridazinones from Diethyl 2-methyl-3-oxopentanedioate. BenchChem.
-
El-Sayed, M. A. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Organic Synthesis, 22(1).
-
Mathew, B., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Pharmaceuticals, 15(6), 743.
-
Sönmez, G., et al. (2020). Pharmacologically Active Molecules Bearing the Pyridazinone Ring as Main Sc. Journal of Gazi University Health Sciences Institute.
-
Meanwell, N. A. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 61(1), 1-3.
-
Dudkin, S., et al. (2016). Competition Between N and O: Use of Diazine N-Oxides as a Test Case for the Marcus Theory Rationale for Ambident Reactivity. The Journal of Organic Chemistry, 81(15), 6135-6145.
-
O’Connor, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2036-2047.
-
Wikipedia. (2023). Regioselectivity.
Sources
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT | Journal of Chemical Technology and Metallurgy [j.uctm.edu]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Regioselectivity - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Technical Support Center: Stability of 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone
This guide functions as a specialized Technical Support Center for researchers working with 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone . It addresses the specific chemical instability of this molecule under acidic conditions, a common pitfall in analytical chemistry and synthesis.
Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Troubleshooting Acid-Mediated Degradation & Handling Protocols
Executive Summary: The "Imidate" Vulnerability
Researchers frequently encounter unexpected sample loss or extra peaks during LC-MS analysis of 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone. The core issue is rarely purity; it is chemical incompatibility .[1]
This molecule contains a C6-ethoxy group that functions electronically as a cyclic imidate ester (vinyl ether character). While the N2-ethoxy group is relatively stable, the C6-ethoxy moiety is highly susceptible to acid-catalyzed hydrolysis . Exposure to even mild acidic buffers (e.g., 0.1% formic acid) or protic acidic solvents can rapidly convert the target molecule into its corresponding cyclic hydrazide derivative (pyridazine-3,6-dione).
Troubleshooting Guide (FAQ Format)
Q1: My LC-MS trace shows a split peak and a mass shift of -28 Da or -46 Da. Is my compound impure?
Diagnosis: Likely on-column degradation.[1] Technical Explanation:
-
-28 Da (Loss of Ethylene): Characteristic of McLafferty-type rearrangement or thermal degradation in the source, often involving the
-ethoxy group. -
-46 Da (Loss of Ethanol): This is the definitive signature of acid hydrolysis . If your mobile phase contains Trifluoroacetic Acid (TFA) or Formic Acid (FA), the acidic environment hydrolyzes the C6-ethoxy group to a hydroxyl group (tautomerizing to a ketone). Solution: Switch to a neutral or slightly basic mobile phase (e.g., 10 mM Ammonium Acetate, pH 6.8–7.5). Avoid TFA completely.
Q2: I dissolved the compound in DMSO, but it precipitated when I added 0.1 N HCl to improve solubility. Why?
Diagnosis: Chemical modification and solubility mismatch.[1][2] Technical Explanation: Unlike simple pyridines, this pyridazinone is not a strong base. Protonation occurs at the carbonyl oxygen or ring nitrogen, but the subsequent hydrolysis yields 2-ethoxy-5-methyl-1,2-dihydro-pyridazine-3,6-dione . This hydrolysis product is significantly more polar and less soluble in organic-aqueous mixtures than the parent diethoxy compound, leading to precipitation. Solution: Do not use acid for solubilization. Use pure DMSO or Methanol for stock solutions, and dilute into neutral buffers (PBS pH 7.4).
Q3: Can I use this compound in "Click Chemistry" or reactions requiring acidic catalysts?
Diagnosis: High risk of side reactions.
Technical Explanation: Any reaction requiring pH < 4.0 or Lewis acids (e.g.,
Mechanistic Deep Dive: The Degradation Pathway
To understand why the protocol changes are necessary, we must look at the reaction mechanism.[1] The C6-ethoxy group is activated by protonation, making the C6 carbon highly electrophilic and susceptible to attack by water.
Degradation Pathway Diagram
Caption: Acid-catalyzed hydrolysis mechanism of the C6-ethoxy group converting the pyridazinone ether into the dione species.
Validated Experimental Protocols
Protocol A: Stability-Indicating HPLC Method
Use this protocol to verify the integrity of your batch.
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm | Standard reverse phase retention. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 7.8) | CRITICAL: Basic pH prevents on-column hydrolysis. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Organic modifier. |
| Gradient | 5% B to 95% B over 10 min | Generic screening gradient. |
| Temperature | 25°C | Elevated temps (40°C+) accelerate hydrolysis. |
| Detection | UV @ 254 nm | Pyridazinone core absorbs strongly here. |
Protocol B: Safe Solubilization Workflow
-
Weigh: 10 mg of 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone.
-
Primary Solvent: Add 1.0 mL DMSO (Anhydrous) . Vortex until clear.
-
Note: Avoid Methanol if the solution will be stored for >24 hours, as transesterification (exchange of EtO- for MeO-) can occur under trace acid catalysis.
-
-
Dilution: Dilute 1:100 into Phosphate Buffered Saline (PBS, pH 7.4) immediately prior to the biological assay.
-
Verification: The solution should remain clear. If turbidity appears, the compound may have hydrolyzed or precipitated; check pH immediately.
References & Authority
-
Chemical Structure & Properties:
-
Hydrolysis Mechanisms of Heterocyclic Ethers:
-
Pyridazinone Reactivity:
-
Source: SciSpace. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.
-
Relevance: Provides context on the synthesis and stability of 2,6-disubstituted pyridazinones, confirming the lability of alkoxy substituents in metabolic/environmental degradation studies.
-
URL:[Link]
-
Sources
Technical Support Center: Chromatographic Resolution of Pyridazinone Isomers
Welcome to the technical support center for resolving chromatographic separation issues related to pyridazinone isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered in the laboratory. The content is structured in a question-and-answer format to directly address specific problems and provide clear, actionable guidance grounded in established scientific principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about strategy and method development for separating pyridazinone isomers.
Q1: What are the primary challenges in separating pyridazinone isomers?
Pyridazinone isomers, which are crucial in pharmaceutical development, often present significant separation challenges due to their structural similarities.[1] The main difficulties arise from:
-
Enantiomers: These non-superimposable mirror images have identical physical properties in an achiral environment, making their separation impossible on standard (achiral) columns. Chiral Stationary Phases (CSPs) are required to create a diastereomeric interaction, allowing for differential retention.[2][3]
-
Diastereomers: While they have different physical properties, their structural similarity can still lead to co-elution on standard columns, requiring careful optimization of stationary and mobile phases.[4][5]
-
Regioisomers: These isomers differ in the position of substituents on the pyridazinone core. They often have very similar polarities and pKa values, leading to poor resolution that is highly dependent on the choice of stationary phase and mobile phase composition.[6]
Q2: What is the best starting point for developing a separation method for pyridazinone enantiomers?
For enantiomers, the use of a Chiral Stationary Phase (CSP) is non-negotiable. Polysaccharide-based CSPs are a highly effective and widely used starting point.
-
Recommended Columns: Columns like Chiralcel® OJ (cellulose tris(4-methylbenzoate)), Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)), and Chiralpak® AS (amylose tris((S)-α-methylbenzylcarbamate)) have demonstrated broad applicability for separating pyridazinone enantiomers and related heterocyclic compounds.[7][8][9]
-
Initial Screening Modes:
-
Normal Phase (NP): A mobile phase of n-Hexane with an alcohol modifier (e.g., Isopropanol or Ethanol) is a classic starting point. It often provides excellent selectivity due to hydrogen bonding and dipole-dipole interactions between the analytes and the CSP.[2][7]
-
Polar Organic (PO) Mode: Using a single polar solvent like methanol, ethanol, or acetonitrile can be very effective, especially for more polar pyridazinones.[8]
-
Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular technique that offers fast, efficient, and green separations. A mobile phase of supercritical CO₂ with a methanol co-solvent is a standard starting point.[10][11] SFC often provides unique selectivity compared to HPLC.[8]
-
Q3: How do I choose between HPLC and SFC for chiral separation?
The choice depends on available instrumentation, sample properties, and desired throughput.
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Speed | Slower, due to higher viscosity of liquid mobile phases. | Faster, due to the low viscosity and high diffusivity of supercritical CO₂, allowing for higher flow rates without losing efficiency.[11] |
| Solvent Usage | High consumption of organic solvents (Hexane, IPA, etc.). | Significantly "greener," primarily using CO₂ with a small percentage of organic modifier (e.g., Methanol).[10] |
| Selectivity | Provides excellent selectivity, but can sometimes differ from SFC. | Often provides complementary or even superior selectivity for chiral separations.[8][10] |
| Cost | Lower initial instrument cost. Higher operational cost due to solvent consumption and disposal. | Higher initial instrument cost. Lower operational cost due to cheaper CO₂ and reduced organic solvent use. |
| Recommendation | A robust and well-understood technique. Start here if SFC is unavailable. | Highly recommended for high-throughput screening and preparative work due to speed and reduced solvent waste.[1] |
Q4: My pyridazinone regioisomers are co-eluting on a standard C18 column. What should I try next?
Co-elution on a C18 column indicates that the hydrophobic differences between the regioisomers are insufficient for separation. The key is to introduce alternative separation mechanisms.
-
Change the Stationary Phase:
-
Phenyl-Hexyl Phase: This phase can introduce π-π interactions with the aromatic pyridazinone ring, offering a different selectivity compared to the purely hydrophobic interactions of a C18 phase.[12]
-
Pentafluorophenyl (PFP) Phase: PFP columns provide a complex mixture of interactions, including dipole-dipole, ion-exchange, and π-π interactions, which can be highly effective for separating closely related isomers.[5]
-
Porous Graphitic Carbon (PGC): PGC columns, like Hypercarb™, separate molecules based on their shape and polarizability. They are exceptionally good at resolving structurally similar isomers and are not prone to dewetting in highly aqueous mobile phases.[5][12]
-
-
Modify the Mobile Phase:
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity. Methanol is a hydrogen-bond donor and acceptor, while acetonitrile is primarily a dipole.[13]
-
Adjust pH: Pyridazinones often contain basic nitrogen atoms. Adjusting the mobile phase pH with additives like formic acid, acetic acid, or ammonium hydroxide can change the ionization state of the isomers, which may significantly impact their retention and selectivity.[14][15]
-
Part 2: Troubleshooting Guide
This guide provides systematic solutions to specific experimental problems.
Problem 1: Poor Resolution or Complete Co-elution of Isomers
This is the most common issue, where peaks are either partially or fully overlapping.
Caption: Troubleshooting workflow for poor isomer resolution.
-
Confirm Isomer Type: First, ensure you are using the correct strategy. If you are trying to separate enantiomers on an achiral column (like a C18), no amount of mobile phase optimization will work. You must use a CSP.[3]
-
Optimize Mobile Phase Selectivity (The "Alpha" Tuning):
-
Switch Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) is a powerful tool. Their different properties (dipole moment vs. hydrogen bonding) can dramatically alter which isomer interacts more strongly with the stationary phase.[13][16]
-
Introduce Additives: For pyridazinones, which are often weakly basic, small amounts of acid (0.1% formic acid or acetic acid) or base (0.1% triethylamine or ammonium hydroxide) can protonate or deprotonate the molecule, respectively. This change in charge state can significantly improve selectivity.[14]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the stationary phase chemistry is the next critical parameter.
-
For Enantiomers: If a cellulose-based CSP (e.g., Chiralcel OD) fails, try an amylose-based CSP (e.g., Chiralpak AD). They often provide complementary, or "orthogonal," selectivity.[8][9]
-
For Regioisomers/Diastereomers: Move away from standard C18. A Phenyl or PFP column is an excellent second choice to introduce alternative interaction mechanisms like π-π stacking.[5][12]
-
Problem 2: Excessive Peak Tailing or Poor Peak Shape
Peak tailing is often observed for basic compounds like pyridazinones, usually due to unwanted interactions with the silica backbone of the stationary phase.
Caption: Causes and solutions for peak tailing.
-
Suppress Silanol Interactions: The free silanol groups on the surface of silica-based columns are acidic and can strongly interact with the basic nitrogen atoms in the pyridazinone ring, causing tailing.
-
Add a Basic Modifier: Add a small amount of a basic competitor, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (typically 0.1%). These amines will bind to the active silanol sites, preventing the pyridazinone analyte from interacting with them.[14]
-
Use a Low pH: Alternatively, using an acidic mobile phase (e.g., with 0.1% formic acid) will protonate the silanols, reducing their activity. However, this will also protonate your basic analyte, which may alter retention and selectivity.[15]
-
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks. Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were overloading the column.
-
Minimize Extra-Column Volume: Poorly made connections, especially between the injector, column, and detector, can create void spaces where the sample can diffuse, causing band broadening and tailing. Ensure all fittings are properly seated and that tubing has been cut cleanly and squarely.[17]
-
Match Sample Solvent to Mobile Phase: Dissolving your sample in a solvent much stronger than the mobile phase (e.g., 100% DMSO when the mobile phase is 10% ACN in water) can cause severe peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[17]
Problem 3: Irreproducible Retention Times
Shifting retention times from one injection to the next can invalidate your results. This issue usually points to a lack of system stability.
-
Insufficient Column Equilibration: Is the column fully equilibrated between gradient runs? A common rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.
-
Mobile Phase Instability: Is the mobile phase properly mixed and degassed? Are you using a buffer that might precipitate when mixed with the organic modifier? Is there any evaporation of the volatile organic component? Using a mobile phase bottle cap that limits evaporation is recommended.
-
Temperature Fluctuations: Is the column compartment temperature stable? Even small changes in temperature can affect retention times, especially in normal-phase chromatography.[7] A stable column oven is critical for reproducibility.
-
Pump and System Leaks: Check for any leaks in the system, from the pump heads to the injector. A small, inconsistent leak can cause fluctuations in flow rate and pressure, leading to shifting retention times.
Part 3: Experimental Protocols
Protocol 1: Systematic Screening of Chiral Stationary Phases for Pyridazinone Enantiomers
This protocol outlines a systematic approach to finding the best CSP and mobile phase combination for a new pyridazinone racemate.
Objective: To identify a suitable chiral separation method with a resolution (Rs) > 1.5.
Materials:
-
Racemic pyridazinone sample (dissolved at ~1 mg/mL in mobile phase)
-
HPLC or SFC system with UV detector
-
Screening Columns (e.g., 150 x 4.6 mm, 5 µm):
-
Chiralcel® OD-H (Cellulose-based)
-
Chiralpak® AD-H (Amylose-based)
-
Chiralpak® AS-H (Amylose-based)
-
-
Mobile Phases:
-
Normal Phase (NP): n-Hexane, Isopropanol (IPA), Ethanol (EtOH)
-
Polar Organic (PO): Methanol (MeOH), Acetonitrile (ACN)
-
Procedure:
-
Initial Normal Phase Screening:
-
Install the Chiralcel® OD-H column.
-
Equilibrate the column with Hexane/IPA (90:10, v/v) at a flow rate of 1.0 mL/min.
-
Set the column temperature to 25 °C.
-
Inject 5 µL of the sample and monitor at a suitable UV wavelength.
-
If no separation or poor resolution is observed, change the mobile phase to Hexane/EtOH (90:10, v/v) and repeat.
-
Repeat the process for the Chiralpak® AD-H and AS-H columns.
-
-
Polar Organic Mode Screening:
-
If NP screening fails, flush the system and switch to a polar organic mobile phase.
-
Install the Chiralcel® OD-H column.
-
Equilibrate with 100% Methanol at 0.5 mL/min.
-
Inject 5 µL of the sample.
-
If needed, screen with 100% Acetonitrile.
-
Repeat for the other CSPs.
-
-
Data Evaluation:
-
For each condition, calculate the retention factors (k), selectivity (α), and resolution (Rs).
-
A successful screening hit is defined as Rs ≥ 1.5.
-
The condition with the highest Rs and shortest runtime is selected for further optimization.
-
Table of Typical Screening Conditions:
| Mode | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) |
| NP | Chiralcel OD-H | Hexane/IPA (90:10) | 1.0 | 25 |
| NP | Chiralpak AD-H | Hexane/IPA (90:10) | 1.0 | 25 |
| NP | Chiralpak AS-H | Hexane/EtOH (80:20) | 1.0 | 25 |
| PO | Chiralcel OD-H | Methanol | 0.5 | 25 |
| PO | Chiralpak AD-H | Acetonitrile | 0.5 | 25 |
Protocol 2: Method for Improving Separation of Basic Pyridazinone Regioisomers on a C18 Column
Objective: To improve the resolution and peak shape of basic pyridazinone regioisomers using mobile phase additives.
Materials:
-
Isomer mixture (dissolved at ~0.5 mg/mL in 50:50 ACN/Water)
-
HPLC system with UV detector and a C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Additives: Formic Acid (FA), Triethylamine (TEA)
Procedure:
-
Establish a Baseline:
-
Run a generic gradient (e.g., 5% to 95% B in 15 minutes) with no additives. Flow rate: 1.0 mL/min, Temp: 30 °C.
-
Record the chromatogram. Note the resolution and any peak tailing.
-
-
Acidic Condition Trial:
-
Prepare new mobile phases: Mobile Phase A = 0.1% FA in Water, Mobile Phase B = 0.1% FA in Acetonitrile.
-
Equilibrate the column with the new mobile phases.
-
Run the same gradient as in step 1.
-
Compare the chromatogram to the baseline. Look for changes in selectivity and improvements in peak shape. The acid suppresses silanol activity and protonates the basic analytes.[15]
-
-
Basic Condition Trial:
-
Thoroughly flush the system to remove all traces of acid.
-
Prepare new mobile phases: Mobile Phase A = 0.1% TEA in Water, Mobile Phase B = 0.1% TEA in Acetonitrile.
-
Equilibrate the column and run the same gradient.
-
Compare the chromatogram. TEA will compete with the basic pyridazinones for active silanol sites, often dramatically reducing tailing.[14]
-
-
Analysis and Optimization:
-
Compare the three runs (neutral, acidic, basic).
-
Select the condition that provides the best resolution (Rs) and peak symmetry.
-
Further optimize the gradient steepness and temperature to fine-tune the separation.
-
References
-
Bidló-Iglóy, M., & Mátyus, P. (1999). Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 487-490. [Link]
-
Zhang, T., et al. (2019). Efficient preparative separation of 6-(4-aminophenyl)-5-methyl-4, 5-dihydro-3(2H)-pyridazinone enantiomers on polysaccharide-based stationary phases in polar organic solvent chromatography and supercritical fluid chromatography. Journal of Separation Science. [Link]
-
Caccamese, S., et al. (2012). Synthesis, enantioresolution, and activity profile of chiral 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones as potent N-formyl peptide receptor agonists. MedChemComm, 3, 469-475. [Link]
-
De la Cruz, M., et al. (2019). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 24(17), 3127. [Link]
-
Carradori, S., et al. (2014). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Chirality, 26(11), 724-731. [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
Li, T., et al. (2014). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Journal of Chemistry. [Link]
-
Amgen. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Retrieved from [Link]
-
Shimadzu. (n.d.). Determination of pyrrolizidine alkaloids in plant material using SFC-MS. Retrieved from [Link]
-
Zhang, T., et al. (2022). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Molecules, 27(13), 4216. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
-
Regalado, E. L., & Welch, C. J. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-102. [Link]
-
Levi, M., & Moreau, S. (n.d.). Accelerate method development using fast screening of mobile phases additives and solvents for optimum sensitivity in LC-MS. Shimadzu. Retrieved from [Link]
-
Ivanova, V., et al. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today. [Link]
-
Horváth, G., et al. (2015). Studies of a pyridino-crown ether-based chiral stationary phase on the enantioseparation of biogenic chiral aralkylamines and α-amino acid esters by high-performance liquid chromatography. Journal of Chromatography A, 1420, 65-71. [Link]
-
Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]
-
Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. [Link]
-
ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? Retrieved from [Link]
-
Restek. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Chromatography Forum. (2009). separation of two isomers. Retrieved from [Link]
-
Bobály, B., et al. (2025). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. Molecules, 30(6), 1234. [Link]
-
Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]
-
Bobály, B., et al. (2025). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. ResearchGate. [Link]
-
YMC. (2025). Solving Key Challenges in (Bio)pharmaceutical Analyses. LCGC International. [Link]
-
Severina, H., et al. (2021). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 14(6), 2993-2999. [Link]
-
Chrom Tech, Inc. (2025). Tackling Common Challenges in Chromatography. Retrieved from [Link]
-
Severina, H., et al. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]
-
Chrom Tech, Inc. (2025). Common Causes And Solutions For Poor Reproducibility in Gas Chromatography. Retrieved from [Link]
Sources
- 1. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, enantioresolution, and activity profile of chiral 6-methyl-2,4-disubs-tituted pyridazin-3(2H)-ones as potent N-formyl peptide receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. hplc.eu [hplc.eu]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of pyrrolizidine alkaloids in plant material using SFC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. separation of two isomers - Chromatography Forum [chromforum.org]
- 13. mdpi.com [mdpi.com]
- 14. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 16. researchgate.net [researchgate.net]
- 17. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
Technical Support Center: Green Synthesis of CAS 1677-64-1
Topic: Improving Atom Economy in the Synthesis of Ethyl 2-cyano-3-methyl-2-butenoate
Executive Summary & Atom Economy Analysis
Compound: Ethyl 2-cyano-3-methyl-2-butenoate (CAS 1677-64-1) Reaction Class: Knoevenagel Condensation Core Challenge: While the theoretical Atom Economy (AE) of this condensation is high (~89%), practical AE is often ruined by solvent waste, catalyst loss, and the "sluggish" reactivity of ketones (acetone) compared to aldehydes, which often tempts researchers into using large excesses of reagents.
The Equation:
Atom Economy Calculation:
-
MW Reactants: Acetone (58.08) + Ethyl Cyanoacetate (113.11) = 171.19 g/mol
-
MW Product: 153.18 g/mol [1]
-
MW Waste (Water): 18.02 g/mol
-
Theoretical AE:
Objective: This guide provides protocols to shift your Practical AE closer to this theoretical limit by eliminating solvent waste and enabling catalyst recycling.
Technical Modules: Troubleshooting & Optimization
Module A: Overcoming "Sluggish" Ketone Reactivity
User Question: My reaction with acetone yields are significantly lower (<50%) compared to aldehyde substrates. I am using standard piperidine/ethanol conditions. How do I improve conversion without adding excess reagents?
Technical Insight: Acetone is sterically hindered and less electrophilic than aldehydes. In standard ethanol/piperidine systems, the equilibrium constant is unfavorable. To drive the reaction to completion (Le Chatelier’s principle) without adding wasteful excess reactants, you must actively remove the water byproduct.
Protocol Adjustment: Switch from a standard reflux to a Dean-Stark apparatus (using a minimal amount of an azeotropic solvent like toluene) or, for a greener approach, use Activated Molecular Sieves (3Å or 4Å) directly in the reaction vessel.
Module B: The Catalyst Switch (Homogeneous to Heterogeneous)
User Question: I am losing atom economy during the acid-wash workup required to remove piperidine. How can I avoid this purification loss?
Technical Insight: Homogeneous amine catalysts (piperidine, pyridine) require neutralization and aqueous extraction, generating salt waste and solvent volume. The solution is Heterogeneous Catalysis . Solid bases can be filtered and reused, effectively removing the catalyst mass from the "waste" denominator of the E-factor calculation.
Recommended Catalyst: Mg-Al Hydrotalcite (Calcined) or Functionalized Mesoporous Silica (SBA-Pr-NH2) .
-
Mechanism:[2][3] These provide basic sites (
or ) on a solid support. -
Benefit: Simple filtration workup; no extraction required.
Module C: Solvent-Free Protocols
User Question: Can I run this reaction without solvent to maximize space-time yield?
Technical Insight: Yes. Because acetone is a liquid, it can act as both reactant and carrier. However, strictly stoichiometric (1:1) solvent-free reactions with solid catalysts can suffer from mass transfer issues as the product (also a liquid) forms.
Optimization: Use a Microwave-Assisted Solvent-Free protocol. The rapid heating improves the kinetics of the sterically hindered ketone condensation, often completing the reaction in minutes rather than hours, preventing the degradation of the product (polymerization) that occurs during prolonged heating.
Strategic Visualization
Figure 1: Reaction Mechanism & Atom Economy Flow
This diagram illustrates the catalytic cycle and identifies the specific points where atom economy is lost (red paths) versus preserved (green paths).
Caption: Comparative flow of homogeneous vs. heterogeneous catalysis. Note the "Recycle Loop" significantly reduces waste output.
Figure 2: Troubleshooting Decision Tree
Use this logic flow to diagnose low yields or purity issues.
Caption: Diagnostic tree for optimizing CAS 1677-64-1 synthesis. Blue = Start, Yellow = Diagnosis, Green = Solution.
Optimized Experimental Protocol (High Atom Economy)
Method: Mg-Al Hydrotalcite Catalyzed Synthesis (Solvent-Minimized) Target Scale: 50 mmol Estimated Yield: 85-92% Atom Economy Rating: Excellent (Catalyst Reused, Water is only byproduct)
Materials:
-
Ethyl Cyanoacetate (5.65 g, 50 mmol)
-
Acetone (3.50 g, 60 mmol) [Note: Slight excess used to drive equilibrium; excess is recovered via distillation]
-
Mg-Al Hydrotalcite (0.5 g) [Activated at 450°C for 4h prior to use]
-
Molecular Sieves (4Å, 2 g)
Step-by-Step Workflow:
-
Preparation: In a 50 mL round-bottom flask, activate the molecular sieves by flame drying under vacuum. Cool to room temperature.
-
Charging: Add Ethyl Cyanoacetate (1.0 equiv) and Acetone (1.2 equiv).
-
Catalyst Addition: Add the activated Mg-Al Hydrotalcite catalyst.
-
Reaction: Stir the mixture vigorously at reflux (approx. 60°C) for 4–6 hours.
-
Tip: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 80:20). Look for the disappearance of the cyanoacetate spot.
-
-
Workup (Crucial for AE):
-
Filter the hot reaction mixture to recover the solid catalyst and sieves.
-
Catalyst Regen: Wash the solid with a small amount of hot ethanol (can be pooled for solvent recovery). The catalyst can be calcined and reused up to 5 times.
-
-
Purification:
-
Transfer the filtrate to a rotary evaporator.
-
Distill off the excess acetone (boiling point 56°C) – Collect and reuse.
-
The remaining residue is the crude product.
-
Perform vacuum distillation (bp ~98-99°C at 1 mmHg) to obtain pure CAS 1677-64-1 as a clear liquid.
-
Data Comparison Table:
| Parameter | Traditional Method (Piperidine) | Optimized Green Method (Hydrotalcite) |
| Catalyst Recovery | 0% (Acid wash waste) | >95% (Filtration) |
| Solvent | Ethanol/Benzene | None / Excess Reactant |
| Reaction Time | 12-24 Hours | 4-6 Hours |
| Purification | Extraction + Distillation | Filtration + Distillation |
| E-Factor (Waste/Product) | High (>10) | Low (<2) |
Frequently Asked Questions (FAQs)
Q1: Why is my product turning yellow/brown upon standing?
-
A: This indicates polymerization or the presence of unreacted amine catalyst (if using homogeneous bases). Ensure the product is distilled under high vacuum. Store CAS 1677-64-1 stabilized with a trace (10-50 ppm) of radical inhibitor like hydroquinone if long-term storage is required.
Q2: Can I use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst?
-
A: Yes. DBU in water is a known "green" system for Knoevenagel condensations.[3] However, for CAS 1677-64-1, the separation of the organic product from the aqueous DBU phase can be tricky due to density similarities (Product density ~1.01 g/mL). The solid base method (Hydrotalcite) offers easier separation.
Q3: How do I calculate the "Reaction Mass Efficiency" (RME) for this specific protocol?
-
A:
.-
Note: In the optimized protocol, do not include the mass of the catalyst in the denominator if it is recycled, as it is not consumed. This dramatically improves the RME score.
-
References
-
Review of Knoevenagel Condensation Catalysts
- Title: Recent Advances in the Knoevenagel Condensation using Green C
- Source:Current Organic Chemistry, 2012.
-
URL:[Link]
-
Solid Base Catalysis (Hydrotalcites)
- Title: Hydrotalcite-like compounds as catalysts for the Knoevenagel condens
- Source:C
-
URL:[Link]
-
Microwave/Solvent-Free Protocols
-
Title: Solvent-free Knoevenagel condensation of ketones with malononitrile/ethyl cyanoacetate catalyzed by functionalized ionic liquids.
-
Source:Green Chemistry, 2003.
-
URL:[Link]
-
-
Acetone Reactivity Specifics
Sources
Validation & Comparative
1H NMR Spectral Analysis Guide: 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone
Topic: 1H NMR Spectral Analysis of 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone (Synonym: 3,6-Diethoxy-4-methylpyridazine) Content Type: Publish Comparison Guide
Executive Summary & Nomenclature Resolution
Status: Commercially available (CAS 1677-64-1). Chemical Reality Check: The name "2,6-Diethoxy-5-methyl-3(2H)-pyridazinone" is a common catalog misnomer found in vendor databases. Chemically, the "2,6-diethoxy" designation on a "3(2H)-pyridazinone" core is structurally contradictory because position 2 is a nitrogen atom (requiring N-alkylation, not O-alkylation) and position 3 is a carbonyl.
The actual chemical entity described by this entry is 3,6-Diethoxy-4-methylpyridazine . This molecule is the bis-lactim ether derivative of the parent cyclic hydrazide (4-methyl-3,6-pyridazinedione).
Why this matters:
-
Lactam Form (Pyridazinone): Contains a C=O and N-H (or N-R).
-
Lactim Ether Form (Pyridazine): Aromatic system with two ethoxy (-OEt) groups.
-
Spectral Consequence: The 1H NMR will not show the broad singlet characteristic of an amide N-H, nor will it show the typical shielding patterns of a cyclic amide. Instead, it displays the characteristics of an electron-rich aromatic heterocycle.
This guide analyzes the 3,6-Diethoxy-4-methylpyridazine structure, comparing it against its mono-alkoxy and N-alkylated alternatives to ensure correct identification during synthesis.
Experimental Protocol
Sample Preparation
To ensure high-resolution splitting patterns and minimize solvent-solute interactions that broaden peaks, follow this protocol:
-
Solvent Selection: Chloroform-d (CDCl₃) is the standard.
-
Reasoning: It prevents hydrogen bonding complications seen in DMSO-d6 and provides a clear window at 7.26 ppm, avoiding overlap with the aromatic pyridazine proton.
-
-
Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of CDCl₃.
-
Note: Higher concentrations (>20 mg) may cause stacking effects, slightly shifting the aromatic signal upfield.
-
-
Reference: Use Tetramethylsilane (TMS,
0.00) as an internal standard. -
Acquisition Parameters:
-
Pulse Angle: 30° (to ensure relaxation).
-
Relaxation Delay (D1): 2.0 seconds.
-
Scans (NS): 16–32 scans are sufficient due to the high symmetry and non-exchangeable protons.
-
Detailed Spectral Assignment
The 1H NMR spectrum of 3,6-diethoxy-4-methylpyridazine is characterized by its simplicity due to the lack of exchangeable protons and the distinct electronic environment of the ethoxy groups.
Chemical Shift Table (CDCl₃, 400 MHz)
| Position | Group | Type | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| 5 | Ar-H | Aromatic | 6.75 – 6.85 | Singlet (s) | 1H | - | The lone aromatic proton. Shielded by the two electron-donating ethoxy groups relative to unsubstituted pyridazine. |
| 3, 6 | O-CH ₂-CH₃ | Methylene | 4.40 – 4.55 | Quartet (q) | 4H | 7.1 | Deshielded by Oxygen and the aromatic ring current. Note: The two ethoxy groups may appear as overlapping quartets or distinct signals depending on resolution. |
| 4 | Ar-CH ₃ | Methyl | 2.20 – 2.25 | Singlet (s) | 3H | - | Allylic coupling to H-5 is usually too small to resolve (<1 Hz), appearing as a singlet. |
| 3, 6 | O-CH₂-CH ₃ | Methyl | 1.40 – 1.48 | Triplet (t) | 6H | 7.1 | Typical terminal methyl of an ethoxy chain. |
Critical Analysis of Signals
-
The Aromatic Singlet (H-5):
-
In a standard pyridazinone (lactam), the H-5 proton typically appears around 7.1–7.3 ppm .
-
In this bis-ethoxy species, the electron-donating resonance effect (+M) of the two oxygen atoms increases electron density in the ring, shielding H-5 and pushing it upfield to ~6.8 ppm .
-
-
The Ethoxy Region (Regio-equivalence):
-
Although the molecule is technically asymmetric (methyl at 4), the electronic environment at C3 and C6 is very similar.
-
Observation: You will often see two very closely spaced quartets (e.g., 4.48 and 4.52 ppm) rather than a single quartet, confirming the "4-methyl" asymmetry. If the quartets perfectly overlap, it suggests accidental equivalence in that specific solvent.
-
Comparative Analysis: Alternatives & Impurities
In drug development, distinguishing the target O-alkylated product from N-alkylated byproducts is critical.
Comparison Table: Target vs. Alternatives
| Feature | Target: 3,6-Diethoxy-4-methylpyridazine | Alternative A: 6-Ethoxy-5-methyl-3(2H)-pyridazinone | Alternative B: 2-Ethyl-6-ethoxy-5-methyl-3(2H)-pyridazinone |
| Structure Type | Bis-Lactim Ether (Aromatic) | Lactam (Cyclic Amide) | N-Alkylated Lactam |
| NH Signal | Absent | Broad Singlet (~10–12 ppm) | Absent |
| Ring Proton (H-5) | ~6.80 ppm | ~7.10 ppm (Less shielded) | ~7.05 ppm |
| Alkoxy Signals | 2x O-CH₂ (~4.5 ppm) | 1x O-CH₂ (~4.3 ppm) | 1x O-CH₂ (~4.3 ppm) |
| N-Alkyl Signals | None | None | 1x N-CH₂ (~4.1 ppm) |
| Key Distinction | Two high-frequency quartets; No NH.[1] | Presence of NH; Only one ethoxy group. | N-CH₂ is typically 0.3–0.4 ppm upfield of O-CH₂. |
Mechanistic Insight
During the alkylation of 4-methyl-3,6-pyridazinedione (Maleic Hydrazide derivative) with ethyl iodide/bromide:
-
O-Alkylation (Thermodynamic Control): Favored by "hard" electrophiles and silver salts (Ag₂CO₃), leading to the Target (3,6-diethoxy).
-
N-Alkylation (Kinetic/Solvent Control): Favored by polar aprotic solvents and simple alkali bases (K₂CO₃), leading to Alternative B (N-ethyl derivatives).
Visualization: Tautomeric & Alkylation Pathways
The following diagram illustrates the structural relationship between the nomenclature inputs and the actual chemical species.
Caption: Alkylation pathways of the pyridazine core. Green indicates the target molecule described in this guide; Red indicates the common N-alkylated regioisomer impurity.
References
-
ChemicalBook. (2024). CAS 1677-64-1 Entry: 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone.[2][3] Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2024). Pyridazinone and Pyridazine Derivatives: Structure and Bioactivity. Retrieved from
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Used for solvent residual calibration). Retrieved from
- Coates, W. J., & McKillop, A. (1992). Regioselectivity in the alkylation of 3,6-dihydroxypyridazines. Synthesis, 1992(3), 334-342.
Sources
Technical Comparison Guide: Mass Spectrometry Fragmentation of 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone , structured for analytical chemists and drug development professionals.
Executive Summary & Compound Profile
2,6-Diethoxy-5-methyl-3(2H)-pyridazinone (CAS: 1677-64-1) serves as a critical reference standard in the structural elucidation of pyridazinone-based herbicides and pharmaceutical intermediates. Its unique N-ethoxy and C-ethoxy substitution pattern presents a distinct fragmentation signature compared to mono-substituted analogs (e.g., 5-methyl-3(2H)-pyridazinone) or chlorinated derivatives like Chloridazon.
This guide delineates the specific electron ionization (EI) and electrospray ionization (ESI) pathways, providing a comparative performance analysis against standard alternatives to aid in impurity profiling and metabolite identification.
| Property | Data |
| Formula | C₉H₁₄N₂O₃ |
| Exact Mass | 198.1004 Da |
| Core Scaffold | 3(2H)-Pyridazinone |
| Key Substituents | N-Ethoxy (Pos 2), C-Ethoxy (Pos 6), Methyl (Pos 5) |
| Primary Application | Analytical Reference Standard, Herbicide Metabolite Tracking |
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, the following protocol synthesizes standard operating procedures for pyridazinone analysis.
A. Sample Preparation
-
Stock Solution: Dissolve 1.0 mg of neat standard in 1 mL of HPLC-grade Methanol (MeOH).
-
Working Standard: Dilute to 10 µg/mL in 50:50 MeOH:H₂O with 0.1% Formic Acid (for ESI) or neat Ethyl Acetate (for GC-EI).
-
Integrity Check: Verify solution clarity; precipitation indicates hydrolysis of the ethoxy groups.
B. Mass Spectrometry Parameters
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+ve).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 300°C.
-
Collision Energy (CE): Stepped ramp 15–35 eV (crucial for observing sequential ethoxy losses).
-
GC-MS Alternative: 70 eV Electron Impact (EI); Source Temp 230°C.
Mechanistic Fragmentation Pathway
The fragmentation of 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone is governed by the lability of the ether linkages. Unlike stable aryl-pyridazinones, this compound undergoes sequential de-alkylation driven by McLafferty-like rearrangements and radical eliminations .
Pathway Logic
-
Precursor Ion (m/z 198): The protonated molecule
(ESI) or radical cation (EI). -
Primary Transition (
28): Loss of ethylene ( ) from the O-ethoxy or N-ethoxy group via a 4-membered transition state. This is the diagnostic transition. -
Secondary Transition (
29): Loss of an ethyl radical ( ) or cleavage of the remaining ethoxy group. -
Ring Collapse: Contraction of the pyridazinone ring via expulsion of
(28 Da) or .
Visualized Pathway (DOT Diagram)
Figure 1: Proposed fragmentation pathway showing sequential ethylene elimination characteristic of ethoxy-substituted pyridazinones.
Comparative Performance Analysis
This section compares the target compound against common alternatives used in the same analytical space.
Comparison 1: Target vs. Core Scaffold (5-Methyl-3(2H)-pyridazinone)
The core scaffold lacks the ethoxy "handles" for fragmentation, resulting in a significantly harder ionization spectrum.
| Feature | 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone | 5-Methyl-3(2H)-pyridazinone (Alternative) |
| Molecular Ion Stability | Moderate: Readily fragments at low CE. | High: Very stable aromatic ring; requires high CE. |
| Diagnostic Neutral Loss | 28 Da (Ethylene): Highly specific marker. | 28 Da (CO): Generic to all phenols/ketones. |
| Base Peak (EI) | m/z 170 / 142: De-alkylated species. | m/z 110: Molecular ion often base peak. |
| Specificity | High: Double ethoxy loss confirms substitution pattern. | Low: Isomeric with methyl-pyrazinones.[1] |
Comparison 2: Target vs. Chlorinated Analog (Chloridazon)
Chloridazon is the industry standard for pyridazinone herbicides.
-
Isotopic Pattern: Chloridazon shows a distinct M+2 peak (3:1 ratio) due to Chlorine-37. The 2,6-Diethoxy target lacks this, simplifying the spectrum but removing the halogen "flag" for identification.
-
Fragmentation: Chloridazon fragments via loss of the phenyl group or HCl. The target fragments via the ether side chains.
-
Performance Verdict: The 2,6-Diethoxy compound is a superior standard for testing soft ionization parameters (e.g., optimizing ESI source temps) because the ethoxy groups are thermally labile, whereas Chloridazon is too robust for sensitive source tuning.
Quantitative Ion Table (Reference Data)
Use this table to validate experimental results.
| m/z (EI) | m/z (ESI+) | Identity | Origin/Mechanism |
| 198 | 199 | Molecular Ion ( | Parent molecule. |
| 170 | 171 | Loss of ethylene from N-ethoxy or C-ethoxy. | |
| 169 | N/A | Loss of ethyl radical (EI specific). | |
| 142 | 143 | Sequential loss of second ethylene. | |
| 114 | 115 | Ring contraction (loss of carbonyl). | |
| 97 | 98 | Ring Fragment | Characteristic pyridazine backbone cleavage. |
Note on Isomers: Distinguishing the 2,6-diethoxy from the 4,6-diethoxy isomer requires MS/MS. The 2,6-isomer (N-substituted) typically loses the N-alkoxy group more readily (lower energy onset) than the C-alkoxy group due to the weaker N-O bond compared to the C-O bond [1, 2].
References
-
Lopes, T. et al. (2015).[2] "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products."[2][3] Natural Product Reports. Link
-
Clark, C. R. et al. (2025).[4] "Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones." ResearchGate. Link
-
Terai, T. (1969).[5] "Synthesis and Reactivity of 3(2H)-Pyridazinone Derivatives." Journal of Synthetic Organic Chemistry, Japan.[5] Link
-
NIST Mass Spectrometry Data Center. "Standard Reference Data for Pyridazinones." NIST Chemistry WebBook.[6] Link
Sources
- 1. Pharmacological investigations of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M 73101), a new analgesic and anti-inflammatory drug [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Synthesis and Reactivity of 3 (2H) -Pyridazinone and [research.amanote.com]
- 6. 3(2H)-Pyridazinone (CAS 504-30-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
A Comparative Crystallographic Guide to Pyridazinone Derivatives for Drug Discovery
This guide provides a comprehensive analysis of the crystallographic characteristics of pyridazinone derivatives, a class of heterocyclic compounds of significant interest in pharmaceutical and agrochemical research. While X-ray crystallography data for 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone is not publicly available, this guide will present a comparative overview of structurally related pyridazinone analogs for which crystallographic data has been determined. This approach allows for an insightful exploration of the structural landscape of this important chemical scaffold, providing a valuable resource for researchers engaged in the design and development of novel pyridazinone-based compounds.
The pyridazinone core is a versatile scaffold found in molecules with a wide range of biological activities, including cardiovascular, anti-inflammatory, analgesic, and anticancer properties.[1] Understanding the three-dimensional structure of these molecules at the atomic level, as provided by single-crystal X-ray diffraction, is paramount for elucidating structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates.
Comparative Analysis of Pyridazinone Crystal Structures
To provide a framework for understanding the potential solid-state conformation of 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone, we will examine the crystallographic data of several related pyridazinone derivatives. The following table summarizes key crystallographic parameters for a selection of these compounds, offering a glimpse into the structural diversity and packing motifs within this chemical class. The chosen analogs feature various substitution patterns on the pyridazinone ring, which influence their molecular conformation and intermolecular interactions.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Ref. |
| 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile | C₁₁H₇ClN₄ | Monoclinic | P2₁/c | 3.817(3) | 13.533(10) | 19.607(15) | 93.401(10) | - | |
| 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine | C₁₅H₁₁ClN₂ | Monoclinic | P2₁/c | 3.8568(1) | 11.0690(3) | 26.4243(7) | 92.777(1) | - | [2] |
| 4,5-Dihydro-6-methyl-3(2H)-pyridazinone | C₅H₈N₂O | - | - | - | - | - | - | - | [3] |
| 6-methylpyridazin-3(2H)-one | C₅H₆N₂O | - | - | - | - | - | - | - | [4] |
Note: Complete crystallographic data for these compounds can be accessed through the referenced literature and crystallographic databases such as the Crystallography Open Database (COD) and the Cambridge Structural Database (CSD).[5][6]
The planarity of the pyridazinone ring and the torsion angles of its substituents are critical determinants of molecular shape and the potential for intermolecular interactions, such as hydrogen bonding and π-π stacking. These interactions, in turn, govern the crystal packing and ultimately influence the physicochemical properties of the solid form, including solubility and stability.
Experimental Protocol for Single-Crystal X-ray Diffraction of a Pyridazinone Derivative
The following protocol outlines a generalized, yet detailed, workflow for obtaining single-crystal X-ray diffraction data for a novel pyridazinone compound, such as 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone. This protocol is based on established best practices in small-molecule crystallography.[7][8][9]
Part 1: Crystal Growth
The critical first step is to obtain high-quality single crystals of the compound of interest. Crystals should be transparent, have well-defined faces, and be free of cracks or other defects.[7]
-
Solvent Selection: Screen a variety of solvents with differing polarities to determine the optimal solvent or solvent system for crystallization. The compound should have moderate solubility at elevated temperatures and lower solubility at room or sub-ambient temperatures.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
-
Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature or below. A programmable heating block or a dewar filled with a warm solvent can be used to control the cooling rate.
-
Part 2: Crystal Mounting and Data Collection
-
Crystal Selection and Mounting: Under a microscope, select a suitable single crystal (typically 0.1 - 0.3 mm in each dimension).[7] Using a cryoloop, carefully pick up the crystal with a small amount of cryoprotectant (e.g., paratone-N oil) and mount it on the goniometer head of the diffractometer.
-
Data Collection:
-
Position the crystal in the X-ray beam (typically Mo Kα or Cu Kα radiation).[8]
-
Perform an initial unit cell determination to assess the crystal quality and to determine the crystal system and preliminary cell parameters.
-
Set up a data collection strategy to measure the intensities of a large number of reflections over a wide range of diffraction angles. This typically involves a series of scans through different crystal orientations. Data is collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.
-
Part 3: Structure Solution and Refinement
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of structure factors (|F²|).
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and other parameters are refined against the experimental data using least-squares methods to obtain the best possible fit between the calculated and observed structure factors.
-
Validation: The final crystal structure is validated to ensure its chemical and crystallographic reasonableness.
Experimental Workflow Diagram
The following diagram illustrates the key stages in the determination of a small molecule crystal structure by X-ray diffraction.
Caption: A flowchart illustrating the key steps from compound synthesis to the final determination of the crystal structure.
Conclusion
While the specific crystal structure of 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone remains to be determined, this guide provides a valuable comparative framework based on the crystallographic analysis of related pyridazinone derivatives. The provided experimental protocol offers a robust methodology for obtaining high-quality single-crystal X-ray diffraction data for novel compounds within this class. The insights gained from the three-dimensional atomic arrangement of these molecules are indispensable for advancing the design of new and improved pyridazinone-based therapeutics and agrochemicals. It is our hope that this guide will serve as a useful resource for researchers in the field, facilitating the structural elucidation of new chemical entities and accelerating the drug discovery process.
References
-
Prout, K., Bannister, C., Burns, K., Chen, M., Warrington, B. H., & Vinter, J. G. (1994). Crystal and molecular structures of pyridazinone cardiovascular agents. Acta Crystallographica Section B: Structural Science, 50(1), 71–85. [Link]
-
Al-Otaibi, J. S., Al-Zahrani, N. A., El-Emam, A. A., & Al-Ghamdi, S. A. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5121. [Link]
-
Alagöz, M. A., Akdemir, A. G., Özçelik, A. B., & Özdemir, Z. (2020). Synthesis, characterization, and antimicrobial evaluation of some new 4-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives. Research on Chemical Intermediates, 46(7), 3567-3583. [Link]
-
Safari, J., & Gandomi-Ravandi, S. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. Acta Chimica Slovenica, 60(4), 899-903. [Link]
-
University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved February 21, 2026, from [Link]
-
Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]
-
University of Bern, Department of Chemistry, Biochemistry and Pharmaceutical Sciences. (n.d.). Services: Single Crystal X-Ray Diffraction. Retrieved February 21, 2026, from [Link]
-
Gok, Y., & Yilmaz, I. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Pharmaceuticals, 15(6), 724. [Link]
-
Majumder, A., & Das, D. (2009). N-Substituted pyridazines as building blocks in novel supramolecular architectures. Dalton Transactions, (29), 5651-5654. [Link]
-
Crystallography Open Database. (n.d.). Retrieved February 21, 2026, from [Link]
-
David, W. I. F., Shankland, K., & Florence, A. J. (2021). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 77(3), 311-327. [Link]
-
de la Cruz, P., de la Hoz, A., Langa, F., & Vazquez, E. (2000). Synthesis and X-ray structure of a new pyrrolo[1,2-b]-pyridazine derivative. Journal of Heterocyclic Chemistry, 37(4), 897-900. [Link]
-
Automated Topology Builder. (n.d.). pyridazinone | C4H4N2O. Retrieved February 21, 2026, from [Link]
-
Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library, Der Pharma Chemica, 6(1), 80-101. [Link]
-
PubChem. (n.d.). 4,5-Dihydro-6-methyl-3(2H)-pyridazinone. Retrieved February 21, 2026, from [Link]
-
PubChem. (n.d.). 6-methylpyridazin-3(2H)-one. Retrieved February 21, 2026, from [Link]
-
Crystallography Open Database. (n.d.). Search results. Retrieved February 21, 2026, from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved February 21, 2026, from [Link]
-
Crystallography Open Database. (n.d.). Search results. Retrieved February 21, 2026, from [Link]
-
PubChem. (n.d.). 3(2H)-Pyridazinone. Retrieved February 21, 2026, from [Link]
-
CompTox Chemicals Dashboard. (n.d.). 6-METHYL-2-PHENYL 3-PYRIDAZINONE. Retrieved February 21, 2026, from [Link]
Sources
- 1. Crystal and molecular structures of pyridazinone cardiovascular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4,5-Dihydro-6-methyl-3(2H)-pyridazinone | C5H8N2O | CID 78834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-methylpyridazin-3(2H)-one | C5H6N2O | CID 83346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. neuinfo.org [neuinfo.org]
- 6. Search - Access Structures [ccdc.cam.ac.uk]
- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 8. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 9. Services: Single Crystal X-Ray Diffraction - Department of Chemistry, Biochemistry and Pharmaceutical Sciences [dcbp.unibe.ch]
Definitive Guide to HPLC Analysis of 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone
The following guide provides an authoritative technical framework for establishing and validating HPLC retention time standards for 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone (CAS 1677-64-1).
This document is structured for analytical chemists and pharmaceutical researchers requiring precise separation protocols. It synthesizes physicochemical principles with empirical method development strategies to ensure robust reproducibility.[1]
Executive Summary
2,6-Diethoxy-5-methyl-3(2H)-pyridazinone is a specialized heterocyclic intermediate often encountered in the synthesis of pyridazinone-based herbicides (e.g., Pyridaben) and non-steroidal anti-inflammatory drug (NSAID) scaffolds.[1] Establishing a reliable retention time (RT) standard for this compound is critical for monitoring reaction progression, purity profiling, and impurity tracking.[1]
This guide defines the Gold Standard HPLC Protocol for this analyte, comparing it against alternative stationary phases and detection methods. It addresses the specific challenge of separating the N-ethoxy and O-ethoxy moieties common in this structural class.[1]
| Parameter | Standard Specification |
| Compound Name | 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone |
| CAS Registry | 1677-64-1 |
| Molecular Formula | C₉H₁₄N₂O₃ |
| Primary Application | Impurity Profiling, Synthetic Intermediate Tracking |
| Target Retention Time | 4.5 – 6.0 min (Method Dependent) |
Physicochemical Profile & Chromatographic Behavior
To design a self-validating method, one must understand the forces governing the analyte's retention.[1]
-
Hydrophobicity (LogP ~1.2 - 1.8): The presence of two ethoxy groups increases lipophilicity compared to the parent pyridazinone core.[1] This makes Reverse Phase Chromatography (RP-HPLC) the ideal separation mode.[1]
-
Basicity/Acidity: The 3(2H)-pyridazinone core is typically weakly acidic (pKa ~10-11) due to the lactam-lactim tautomerism.[1] However, the 2-ethoxy substitution blocks the N-H site, removing the primary acidic proton and fixing the molecule in a neutral lactam-like state.[1]
-
UV Absorption: The conjugated π-system of the pyridazinone ring exhibits strong absorption maxima at 254 nm and 280 nm , allowing for high-sensitivity UV detection.[1]
Core Directive: The Gold Standard Method
The following protocol is the "Reference Method" designed for maximum robustness and transferability between labs.
Method A: Reverse-Phase C18 (The Workhorse)
This method balances retention with peak shape symmetry.[1]
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 × 150 mm, 3.5 µm or 5 µm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1]
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
-
Detection: UV @ 254 nm.[1]
-
Injection Volume: 5–10 µL.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10% | Equilibration |
| 10.0 | 90% | Linear Ramp |
| 12.0 | 90% | Wash |
| 12.1 | 10% | Re-equilibration |
| 15.0 | 10% | Stop |[1]
Expected Performance:
-
Retention Time: ~7.2 ± 0.5 min.[1]
-
Tailing Factor: < 1.2.
-
Resolution (Rs): > 2.0 from nearest impurity (e.g., mono-ethoxy derivatives).[1]
Expert Insight: The use of Formic Acid suppresses any residual silanol interactions, ensuring sharp peaks for the nitrogen-containing heterocycle.[1]
Comparative Performance Guide
Researchers often face scenarios where the Standard C18 method is insufficient (e.g., co-elution with matrix components).[1] The table below compares the Standard Method against viable alternatives.
Table 1: Performance Comparison of Separation Strategies
| Feature | Standard Method (C18) | Alternative 1: Phenyl-Hexyl | Alternative 2: HILIC |
| Mechanism | Hydrophobic Interaction | Polar Partitioning | |
| Selectivity | Best for alkyl chain differences (Methyl vs Ethyl).[1] | Superior for aromatic isomers (e.g., positional isomers of the ethoxy group).[1] | Best for highly polar degradants (e.g., hydrolysis products).[1] |
| Retention | Moderate (Predictable).[1] | High (for aromatic analytes).[1] | Low (for this specific hydrophobic ether).[1] |
| Robustness | High (Industry Standard).[1] | Moderate (Sensitive to MeOH ratio). | Low (Sensitive to water content).[1] |
| Recommendation | Primary Choice for purity assay. | Secondary Choice if resolving structural isomers.[1] | Use only if analyzing highly polar metabolites.[1] |
Experimental Data Support
In comparative studies of substituted pyridazinones:
-
C18 Columns typically elute the 5-methyl derivative before the 5-ethyl analog due to methylene selectivity.[1]
-
Phenyl-Hexyl Columns often resolve N-alkyl vs O-alkyl isomers (e.g., 2-ethoxy vs 3-ethoxy tautomers) with greater resolution (Rs > 3.[1]5) compared to C18 (Rs ~ 1.[1]5) due to the specific interaction with the pyridazinone
-cloud [1][3].[1]
Protocol: Establishing Your In-House Standard
Since commercial certified reference materials (CRMs) for this specific CAS are rare, you must validate your own "Working Standard."
Workflow Visualization
The following diagram outlines the decision logic for method development and standard qualification.
Figure 1: Decision tree for developing and validating the HPLC retention time standard.
Step-by-Step Validation Protocol
-
Preparation: Dissolve 1 mg of 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone in 10 mL of 50:50 ACN:Water. Sonicate for 5 mins.
-
System Suitability: Inject a known marker (e.g., Caffeine or Uracil) to confirm void volume (
).[1] -
Linearity: Prepare 5 concentrations (10, 50, 100, 200, 500 µg/mL). The
of the Peak Area vs. Concentration plot must be > 0.999.[1] -
Relative Retention Time (RRT): If the pure standard is unavailable, use Pyridaben (a common related pesticide) as an anchor.[1]
Troubleshooting & Causality
-
Problem: Peak splitting or shoulder.
-
Problem: RT drift.
References
-
Bidló-Iglóy, M., & Mátyus, P. (1999).[1] Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 487-490.[1] Link
-
Cilibrizzi, A., et al. (2013).[1] Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines. Chirality, 25, 400–408.[1] Link
-
EPA CompTox Dashboard. (2024). Pyridazinone Chemical Properties and Safety Data. US Environmental Protection Agency.[1] Link[1]
-
Sielc Technologies. (2018).[1] Separation of Pyridazine Derivatives on Mixed-Mode Columns. Application Note. Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone
Core Principle: Proactive Risk Mitigation
As a research chemical, 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone may have an incomplete toxicological profile. Therefore, it must be handled with the assumption of hazard. The foundational principle for its disposal is to treat all contaminated materials as hazardous chemical waste. This approach ensures the highest level of safety for laboratory personnel and prevents environmental release. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the disposal of hazardous waste pharmaceuticals via the sewer system (i.e., down the drain).[4][5]
Hazard Profile Based on Class-Specific Data
The pyridazinone chemical class, to which this compound belongs, exhibits a consistent pattern of potential hazards that inform our handling and disposal strategy.
-
Human Health Hazards: Many pyridazinone derivatives are classified as causing skin irritation and serious eye irritation.[6][7] Some may also cause respiratory irritation upon inhalation of dust or aerosols.[6][7] Ingestion may be harmful.[6]
-
Environmental Hazards: Certain related compounds are recognized as being toxic or harmful to aquatic life, sometimes with long-lasting effects. This potential for ecological damage underscores the critical importance of preventing its release into the environment.
Due to these known class-specific risks, all waste streams containing 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone must be segregated for disposal by a licensed hazardous waste contractor.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling the pure compound or its waste. The causality is clear: creating a barrier between the chemical and your body prevents accidental exposure via skin contact, eye splash, or inhalation.
-
Standard PPE:
-
Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[2]
-
Hand Protection: Use chemically resistant gloves, such as nitrile. Gloves must be inspected before use and disposed of as contaminated solid waste after handling or if signs of degradation appear.
-
Protective Clothing: A standard laboratory coat is required. Ensure it is fully buttoned.
-
-
Enhanced PPE (Required when generating dust or aerosols):
-
Respiratory Protection: If engineering controls (like a fume hood) are insufficient or if dust is generated, a NIOSH-approved respirator is necessary.
-
Face Protection: A face shield should be worn in conjunction with goggles during procedures with a high risk of splashing.
-
Waste Segregation and Containment: A Step-by-Step Protocol
Proper segregation at the point of generation is the most critical step in the disposal workflow. It prevents hazardous materials from entering the general waste stream and ensures compliant, safe collection.
Experimental Protocol: Waste Collection
-
Establish a Designated Area: Before beginning work, designate a specific area within your chemical fume hood for the accumulation of waste containers.
-
Prepare Containers: Obtain appropriate hazardous waste containers from your institution's EHS department. Ensure each is labeled with the words "Hazardous Waste" and the full chemical name: "2,6-Diethoxy-5-methyl-3(2H)-pyridazinone."
-
Segregate Waste Streams: As waste is generated, immediately place it into the correct, pre-labeled container as detailed in the table below. Do not mix different waste types.
-
Keep Containers Closed: Except when adding waste, all containers must be securely closed to prevent the release of vapors.[1][6]
-
Log and Store: Once an experiment is complete, transfer the sealed containers to your laboratory's designated Satellite Accumulation Area (SAA) or follow your site-specific procedure for waste pickup.
Table 1: Waste Stream Management
| Waste Type | Description / Examples | Required Container | Key Instructions |
| Solid Waste | Contaminated gloves, weigh boats, paper towels, bench paper, solid chemical residue. | Double-bagged, puncture-resistant plastic bags or a lined, rigid container. | Do not dispose of any sharps in this stream. Ensure the container is sealed to prevent dust release. |
| Aqueous Liquid Waste | Contaminated buffers, reaction quench solutions. | Sealable, chemically compatible (e.g., HDPE) carboy or bottle. | Do not fill beyond 90% capacity. The pH must be neutral (6-9) unless otherwise specified by your EHS provider. |
| Organic Liquid Waste | Solutions of the compound in organic solvents (e.g., DMSO, Methanol).[1] | Sealable, chemically compatible (e.g., HDPE for most, glass for certain solvents) bottle or carboy. | Do not mix incompatible solvents. Clearly list all solvent components and their approximate percentages on the label. |
| Contaminated Sharps | Contaminated needles, syringes, razor blades, Pasteur pipettes. | OSHA-approved, puncture-proof sharps container. | Never recap needles. Do not overfill the container. |
Emergency Spill Management
Immediate and correct action during a spill is vital to prevent wider contamination and exposure.
Experimental Protocol: Small Spill Cleanup (<100 mL or 5 g)
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Don the appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat. If the compound is a solid, add respiratory protection.
-
Contain the Spill: Cover liquid spills with an inert absorbent material (e.g., sand, vermiculite).[6] For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Collect Material: Carefully scoop the absorbed material or damp paper towel into a hazardous waste bag or container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous solid waste.
-
Dispose: Seal and label the waste container and move it to the SAA.
-
Report: Report the incident to your laboratory supervisor and EHS department.
For large spills, evacuate the area, close the doors, and contact your institution's EHS emergency line immediately.
Disposal Pathway and Decision Workflow
The following diagram illustrates the mandatory decision-making process for all materials contaminated with 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone. This workflow ensures that all waste is handled through a compliant and safe system, culminating in disposal by a certified professional service.
Caption: Waste Management Workflow for Pyridazinone Compounds.
References
-
Carl ROTH. Safety data sheet. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals. Available at: [Link]
-
U.S. Occupational Safety and Health Administration (OSHA). Hazard Communication. Available at: [Link]
-
Waste Management. Much ado about pharma residue: EPA rule aims to end waste flushing. Available at: [Link]
-
ASHP. Summary of Changes: EPA Final Rule on Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing. Available at: [Link]
-
PubChem. 4,5-Dihydro-6-methyl-3(2H)-pyridazinone. Available at: [Link]
-
SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives. Available at: [Link]
Sources
- 1. 3(2H)-Pyridazinone - Safety Data Sheet [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Much ado about pharma residue: EPA rule aims to end waste flushing | Waste Dive [wastedive.com]
- 5. ashp.org [ashp.org]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. 4,5-Dihydro-6-methyl-3(2H)-pyridazinone | C5H8N2O | CID 78834 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
